1-Propanethiol
Description
Contextualization of 1-Propanethiol (B107717) within Organosulfur Chemistry Research
This compound, with the chemical formula C₃H₈S, is an organosulfur compound classified as an alkylthiol. hmdb.ca Thiols, also known as mercaptans, are sulfur analogs of alcohols, characterized by a sulfhydryl (-SH) group instead of a hydroxyl (-OH) group. chemicalbook.comebsco.com This substitution of sulfur for oxygen significantly alters the compound's chemical nature and reactivity. ebsco.com
In organosulfur chemistry, this compound serves as a fundamental building block and a model compound for studying the properties and reactions of thiols. Its reactivity is centered around the sulfhydryl group, which can be deprotonated to form a thiolate, a potent nucleophile. solubilityofthings.com This reactivity allows for the introduction of sulfur into organic molecules, facilitating a wide range of chemical transformations. solubilityofthings.com Research in this area often involves the formation of thioethers and disulfides, which are crucial in various applications, from pharmaceuticals to materials science. ebsco.comresearchgate.netmdpi.com
The study of this compound also contributes to the broader understanding of organosulfur compounds, which are ubiquitous in nature and industry. nih.gov These compounds are known for their strong odors and play roles in biological processes and atmospheric chemistry. solubilityofthings.comnih.gov
Evolution of Research Trajectories for Alkyl Thiols
Historically, research on alkyl thiols was often driven by their distinct and potent odors, leading to their use as odorants for natural gas to ensure leak detection. solubilityofthings.com Early research focused on fundamental synthesis methods, such as the reaction of alkyl halides with sodium disulfide, and characterization of their basic physical and chemical properties. ebsco.com
Over time, the focus of alkyl thiol research has expanded significantly. The ability of thiols to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, has opened up new avenues in nanoscience and materials science. chemicalbook.comdtu.dk These highly ordered molecular layers are crucial for applications in nanoelectronics, contact printing, and surface functionalization. chemicalbook.comfishersci.co.uk this compound, as a simple alkyl thiol, is frequently used in these studies to understand the fundamental principles of SAM formation and to create tailored surface properties. chemicalbook.comsigmaaldrich.com
More recently, research has delved into the intricate roles of alkyl thiols in biological systems and their potential applications in medicine. solubilityofthings.comontosight.ai For instance, the thiol group is a key functional group in the amino acid cysteine, and disulfide bonds are vital for protein structure. ebsco.com Furthermore, the development of new synthetic methods that avoid the use of foul-smelling thiols as starting materials, such as employing xanthates, represents a modern trend in alkyl thiol chemistry. researchgate.netmdpi.com
Contemporary Significance and Emerging Research Frontiers of this compound
The contemporary significance of this compound extends across multiple scientific disciplines. In materials science, it is used to create functionalized nanoparticles and surfaces. For example, it can act as a capping agent to improve the thermal stability and light absorption of silver nanoparticles for use in perovskite solar cells. chemicalbook.com It is also used to functionalize gallium-arsenic surfaces for potential applications in the semiconductor industry. chemicalbook.comsigmaaldrich.com
Emerging research frontiers for this compound include its role in atmospheric chemistry and environmental science. Studies are investigating the tropospheric degradation of this compound initiated by radicals like chlorine, which has implications for air quality and atmospheric modeling. researchgate.netresearchgate.net Additionally, its catalytic oxidation is being explored for the removal of odorous sulfur compounds from the air. frontiersin.orgnih.gov
In the field of biochemistry and biotechnology, the metabolic pathways of this compound are being unraveled. For instance, research on Pseudomonas putida has identified the enzymes responsible for its degradation, which could have applications in bioremediation. nih.gov The interaction of this compound with metal complexes is also an active area of research, with studies exploring its role as a ligand in coordination chemistry and its potential in the development of new catalysts. lu.se
Interdisciplinary Perspectives on this compound Studies
The study of this compound is inherently interdisciplinary, bridging chemistry, physics, materials science, and biology.
Physical Chemistry and Spectroscopy: Researchers employ a variety of spectroscopic techniques, including infrared, Raman, and microwave spectroscopy, to study the conformational isomers of this compound. researchgate.net Computational methods, such as density functional theory (DFT), are used to calculate its vibrational spectra, molecular orbitals, and reaction energetics, providing a deeper understanding of its physical properties. researchgate.netcaltech.edunih.gov
Surface Science and Nanoscience: The formation of self-assembled monolayers of this compound on surfaces like gold and gallium arsenide is a prime example of interdisciplinary research. chemicalbook.comdtu.dkacs.org Techniques such as scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) are used to probe the atomic-level details of its adsorption and decomposition on surfaces. caltech.educaltech.edu
Biochemistry and Environmental Science: The role of this compound in biological systems and the environment is another area of interdisciplinary focus. Studies on its metabolism in bacteria like Clostridioides difficile and Pseudomonas putida provide insights into microbial biochemistry and the potential for bioremediation of sulfur pollutants. nih.govfrontiersin.org Furthermore, its reactions in the atmosphere are studied to understand its contribution to air pollution. researchgate.netresearchgate.net
Materials Science and Engineering: The development of new materials incorporating this compound, such as high-refractive-index polymers and functionalized nanoparticles, requires a combination of chemical synthesis, materials characterization, and engineering design. researchgate.net For example, propanethiol-based plasma polymer films are being investigated for their unique mechanical and chemical properties. researchgate.net
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₈S | fishersci.co.uktcichemicals.com |
| Molecular Weight | 76.16 g/mol | nih.gov |
| Boiling Point | 67-68 °C | sigmaaldrich.comtcichemicals.com |
| Melting Point | -113 °C | sigmaaldrich.comtcichemicals.com |
| Density | 0.841 g/mL at 20 °C | alfa-chemistry.com |
| Flash Point | -20 °C | tcichemicals.com |
| Water Solubility | 1.9 g/L at 25°C | fishersci.co.uk |
| IUPAC Name | propane-1-thiol | fishersci.co.uk |
| CAS Number | 107-03-9 | fishersci.co.uk |
Spectroscopic Data for this compound
| Spectroscopic Technique | Key Findings | Source |
| ¹H NMR | Spectrum available for structural confirmation. | chemicalbook.com |
| Infrared (IR) Spectroscopy | Used to identify amorphous and crystalline phases of this compound ices. The S-H stretching vibration is a key diagnostic feature. | researchgate.netresearchgate.net |
| Raman Spectroscopy | Employed in conformational analysis. | researchgate.net |
| Microwave Spectroscopy | Used to determine the structures of different conformers. | researchgate.net |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the presence of sulfur on surfaces after thermal decomposition of this compound. | caltech.eduacs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S/c1-2-3-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVIGLJNEAMWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8S, Array | |
| Record name | PROPANETHIOLS | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | PROPYL MERCAPTAN | |
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| Record name | 1-PROPANETHIOL | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
6898-84-6 (hydrochloride salt) | |
| Record name | Propyl mercaptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107039 | |
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DSSTOX Substance ID |
DTXSID5026750 | |
| Record name | 1-Propanethiol | |
| Source | EPA DSSTox | |
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Molecular Weight |
76.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Propyl mercaptan appears as a colorless liquid with a strong, offensive odor. Moderately toxic. Flash point below 0 °F. Less dense than water and slightly soluble in water. Hence floats on water. Used as a chemical intermediate and a herbicide., Liquid, Colorless liquid with an offensive, cabbage-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with cabbage-like, sulfuraceous odour, Colorless liquid with an offensive, cabbage-like odor. | |
| Record name | PROPYL MERCAPTAN | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1-Propanethiol | |
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| Record name | 1-Propanethiol | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | 1-PROPANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Propanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/124/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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| Record name | 1-Propanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
153 °F at 760 mmHg (USCG, 1999), 67.8 °C, 67.00 to 68.00 °C. @ 760.00 mm Hg, 68 °C, 153 °F | |
| Record name | PROPYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | PROPYL MERCAPTAN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037 | |
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| Record name | 1-Propanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-PROPANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |
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| Record name | 1-Propanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0526.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
5 °F (USCG, 1999), -20 °C, -5 °F; -20.5 °C, -5 °F | |
| Record name | PROPYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1399 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Propanethiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/196 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PROPYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-PROPANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-Propanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0526.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Slight (NIOSH, 2023), Miscible in ethanol, ether; very soluble in acetone, SOL IN PROPYLENE GLYCOL, Soluble in ethanol, ether, acetone, benzene, In water, 1.90X10+3 mg/L at 25 °C, 1.9 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.190, soluble in water, alcohol, propylene glycol and oils, Slight | |
| Record name | PROPYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1399 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | PROPYL MERCAPTAN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Propanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-PROPANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Propanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/124/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | 1-Propanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0526.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.843 g/cu cm at 20 °C, Relative density (water = 1): 0.84, 0.842-0.847, 0.84 | |
| Record name | PROPYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1399 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-PROPANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Propanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/124/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | 1-Propanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0526.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Density |
Relative vapor density (air = 1): 2.63 | |
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Vapor Pressure |
155 mmHg at 77 °F (NIOSH, 2023), 154.2 [mmHg], 154.2 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 20.7 (calculated), (77 °F): 155 mmHg | |
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Color/Form |
COLORLESS, MOBILE LIQUID, Colorless liquid | |
CAS No. |
79869-58-2, 107-03-9 | |
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Melting Point |
-171 °F (USCG, 1999), -113.3 °C, -113 °C, -172 °F | |
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Synthetic Methodologies and Chemoenzymatic Pathways of 1 Propanethiol
Established and Novel Synthetic Routes for 1-Propanethiol (B107717)
This compound, also known as n-propyl mercaptan, is a thiol with the chemical formula C₃H₈S. It is a colorless liquid with a characteristic strong odor. wikipedia.org Various synthetic strategies have been developed for its production, ranging from established industrial methods to emerging novel approaches.
Catalytic Thiolation Processes
Catalytic thiolation represents a significant pathway for the synthesis of thiols from alcohols. For the production of this compound, this process involves the reaction of 1-propanol (B7761284) with hydrogen sulfide (B99878) (H₂S) under specific catalytic conditions. chemicalbook.com A notable method employs a dual-catalyst system. In this process, a dehydrating catalyst, such as α-alumina, is used alongside a hydrotreating catalyst like cobalt-molybdenum (CoMo)/alumina (B75360). ias.ac.in The alumina facilitates the dehydration of the alcohol, while the CoMo catalyst promotes the subsequent thiolation, leading to the formation of this compound. ias.ac.in
| Reactants | Catalyst System | Key Process | Primary Product |
|---|---|---|---|
| 1-Propanol, Hydrogen Sulfide | CoMo/alumina and α-alumina | Dehydration and Hydrothiolation | This compound |
Hydrogen Sulfide Addition Reactions
The addition of hydrogen sulfide or its salts to propyl derivatives is a cornerstone of industrial this compound production. Two primary approaches are widely utilized:
Addition to Alkenes: A major commercial method for manufacturing this compound is the reaction of propene with hydrogen sulfide. This reaction proceeds via a free-radical mechanism and is typically initiated by ultraviolet (UV) light. The addition follows an anti-Markovnikov pathway, ensuring the thiol group attaches to the terminal carbon to yield this compound. wikipedia.org
Substitution on Alkyl Halides: An alternative established route involves the reaction of a 1-halopropane, such as 1-chloropropane (B146392), with a hydrosulfide (B80085) salt. Sodium hydrosulfide (NaSH) is commonly used as the nucleophilic sulfur source, which displaces the halide to form this compound. wikipedia.orgchemistrysteps.com
Transformation from Thioacetate (B1230152) Precursors
The use of thioacetate as a protected form of a thiol group provides a reliable method for synthesizing this compound, particularly when direct thiolation might lead to side reactions. The synthesis is a two-step process: first, S-propyl thioacetate is formed, typically via the reaction of a propyl halide with a thioacetate salt. Subsequently, the thioacetate is converted to this compound. This transformation can be achieved through several methods:
Alkaline Hydrolysis: Treating S-propyl thioacetate with a base, such as sodium hydroxide, effectively cleaves the acetyl group, yielding the thiolate, which is then protonated to give this compound. ias.ac.in
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the thioester to the corresponding thiol. However, this method is less selective if other reducible functional groups are present in the molecule. ias.ac.in
Catalytic Methods: A milder, more selective approach involves the use of a borohydride (B1222165) exchange resin in the presence of a catalytic amount of palladium acetate (B1210297) in methanol. This system efficiently transforms the thioacetate into the thiol under neutral conditions. ias.ac.in
| Method | Reagents | Conditions |
|---|---|---|
| Alkaline Hydrolysis | Aqueous Base (e.g., NaOH) | Basic |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Reductive |
| Catalytic | Borohydride Exchange Resin, Palladium Acetate | Neutral |
Electrochemical Synthesis Approaches
Electrochemical methods offer a green and efficient alternative for organic synthesis. While direct electrochemical synthesis of this compound is not widely documented, related electrochemical reactions involving thiols and their precursors highlight the potential of this approach. For instance, electrochemical sulfoxidation has been developed for the synthesis of sulfoxides directly from thiols and alkyl halides. acs.orgacs.org This demonstrates the electrochemical generation of reactive sulfur species. Furthermore, synthetic routes to prepare alkyl thiols from alkyl halides have been developed using silyl (B83357) sulfide reagents, which can be part of electrochemically-driven processes. ias.ac.in These methodologies suggest the feasibility of developing direct electrochemical routes for the synthesis of this compound from appropriate propyl precursors and sulfur sources.
Biogenic and Natural Formation Mechanisms
This compound is recognized as a plant metabolite, contributing to the complex aroma profile of certain species. nih.govebi.ac.uk Its formation in nature is a result of specific enzymatic pathways that process sulfur-containing precursor molecules.
Enzymatic Pathways in Microorganisms and Plants
The primary biogenic source of this compound is plants of the Allium genus, which includes onions (Allium cepa), garlic (Allium sativum), and leeks (Allium ampeloprasum). nih.govhmdb.ca The biosynthesis of volatile sulfur compounds in these plants is a well-characterized process initiated by tissue damage.
The key steps in this pathway are:
Precursor Storage: Allium species synthesize and store non-volatile, sulfur-containing amino acids known as S-alk(en)yl-L-cysteine S-oxides (ACSOs). The specific precursor for propyl-containing sulfur compounds is S-propyl-L-cysteine sulfoxide (B87167) (propiin). mdpi.commdpi.com
Enzymatic Cleavage: In intact cells, the ACSOs are located in the cytoplasm, while the enzyme alliinase (a C-S lyase) is sequestered in the vacuole. When the plant tissue is crushed, cut, or otherwise damaged, the cellular compartments are disrupted, allowing alliinase to come into contact with the ACSO precursors. mdpi.com
Formation of Sulfenic Acids: Alliinase rapidly catalyzes the cleavage of the C-S bond in the ACSOs, producing pyruvate, ammonia, and highly reactive sulfenic acids. In the case of propiin, this results in the formation of propane-1-sulfenic acid. mdpi.com
Secondary Reactions: The sulfenic acids are unstable and undergo spontaneous, non-enzymatic condensation reactions. Two molecules of propane-1-sulfenic acid, for example, can condense to form a thiosulfinate. These intermediates can then degrade and rearrange into a complex mixture of volatile sulfur compounds, including disulfides, trisulfides, and thiols such as this compound. researchgate.netaaspjournal.orgnih.gov
This enzymatic cascade is responsible for the characteristic sharp aroma released when onions or garlic are cut. researchgate.net
| Step | Molecule/Enzyme | Description |
|---|---|---|
| 1 | S-propyl-L-cysteine sulfoxide (Propiin) | Stable precursor stored in cytoplasm. |
| 2 | Alliinase | Enzyme released from vacuole upon cell damage. |
| 3 | Propane-1-sulfenic acid | Unstable intermediate formed by alliinase action. |
| 4 | This compound and other VSCs | Formed from the subsequent reactions of sulfenic acid. |
Non-Enzymatic Precursor Transformations
This compound, also known as n-propyl mercaptan, can be synthesized through several non-enzymatic chemical pathways starting from various precursors. A primary commercial method involves the anti-Markovnikov addition of hydrogen sulfide to propene, a reaction often initiated by ultraviolet light. wikipedia.org Another common laboratory and industrial approach is the reaction of 1-chloropropane with sodium hydrosulfide. wikipedia.org
Alternative synthetic routes have also been established. These include the reaction of bromopropane with thiourea, the interaction of other halogenated propanes with sodium hydrosulfide, and the reaction of n-propanol with hydrogen sulfide. nih.gov The reaction between propanol (B110389) and hydrogen sulfide is a catalyzed process that can also yield isopropyl mercaptan, another useful organosulfur compound. google.com These methods provide versatile options for producing this compound for its various applications, including its use as a raw material in the synthesis of pesticides. google.com
Table 1: Non-Enzymatic Synthesis Methods for this compound
| Precursor 1 | Precursor 2 | Key Condition | Reference |
|---|---|---|---|
| Propene | Hydrogen Sulfide | UV Light Initiation | wikipedia.org |
| 1-Chloropropane | Sodium Hydrosulfide | Substitution Reaction | wikipedia.org |
| Bromopropane | Thiourea | Reflux | |
| n-Propanol | Hydrogen Sulfide | Catalysis | google.com |
| Halogenated Propane (B168953) | Sodium Hydrosulfide | Substitution Reaction |
Role in Natural Product Biosynthesis (e.g., Allium species)
In nature, this compound is a significant volatile compound found in plants of the Allium genus, such as onions (Allium cepa). researchgate.netresearchgate.net Its formation is not constitutive but is instead a rapid enzymatic process initiated by tissue damage. sabraojournal.orgnih.gov In intact Allium cells, odorless, non-protein sulfur amino acids known as S-alk(en)yl cysteine sulfoxides are stored in the cytoplasm. nih.govglobalsciencebooks.info The key precursor for propyl-containing sulfur compounds in onions is S-propyl-L-cysteine-S-oxide (isoalliin). globalsciencebooks.info
When the plant tissue is disrupted by cutting or crushing, the enzyme alliinase, which is segregated in the cell's vacuoles, comes into contact with these precursors. sabraojournal.orgnih.gov Alliinase, a C-S lyase, catalyzes the conversion of the S-alk(en)yl cysteine sulfoxides into highly reactive sulfenic acids. nih.govglobalsciencebooks.info These intermediates then undergo further spontaneous reactions to form a variety of volatile sulfur compounds, including thiosulfinates. researchgate.netnih.gov Propanethial S-oxide, the lachrymatory factor that causes tearing, is also formed. researchgate.net Subsequently, these initial products can break down and rearrange to form other compounds, including this compound, which is considered a primary contributor to the characteristic odor of freshly cut onions. researchgate.net Studies have shown that the concentration of this compound in the headspace of cut onions reaches its maximum around 60 minutes after cutting. researchgate.net
Table 2: Biosynthesis of this compound in Allium Species
| Precursor | Enzyme | Intermediate | Product | Role | Reference |
|---|---|---|---|---|---|
| S-propyl-L-cysteine-S-oxide (Isoalliin) | Alliinase | Sulfenic Acids, Thiosulfinates | This compound | Major odor contributor in onions | researchgate.netglobalsciencebooks.info |
Derivatization Strategies for Functionalization
Synthesis of Thiolate Compounds and Derivatives
This compound serves as a versatile starting material for the synthesis of various thiolate compounds and other sulfur-containing derivatives. The thiol group (-SH) is readily deprotonated by a suitable base to form the corresponding thiolate anion (CH₃CH₂CH₂S⁻). This nucleophilic thiolate can then be used in a range of substitution and addition reactions to create new carbon-sulfur bonds.
For instance, propyl thiolates can react with alkyl halides to form unsymmetrical thioethers (sulfides). The synthesis of more complex thiol derivatives, such as trithiocarbonates and disulfides, is also a common derivatization strategy. chemrxiv.org These reactions are crucial in synthetic organic chemistry, providing intermediates for various industrial and pharmaceutical compounds. google.com The synthesis of such derivatives allows for the introduction of the propylthio- moiety into larger molecules, modifying their chemical and physical properties.
Covalent Functionalization for Materials Applications
The thiol group of this compound provides an effective anchor for the covalent functionalization of various material surfaces. rsc.orgmdpi.com This is particularly prominent in nanotechnology and materials science, where the strong affinity between sulfur and noble metal surfaces, such as gold, is exploited to form self-assembled monolayers (SAMs). nih.gov When this compound is exposed to a gold surface, a strong Au-S bond forms, leading to a densely packed, organized layer of propyl groups on the surface. This functionalization can dramatically alter the surface properties of the material, such as its hydrophobicity, chemical reactivity, and biocompatibility.
Beyond metal surfaces, thiols can be used to functionalize other materials like graphene and carbon nanotubes. nih.govdntb.gov.ua Techniques such as thiol-ene "click" chemistry provide efficient and green methods for covalently attaching thiol-containing molecules to the sp² carbon framework of graphene, improving its dispersibility and introducing new functionalities. nih.gov This covalent attachment allows for the precise modification of the electrical and chemical properties of 2D materials, opening up applications in nanoelectronics, sensors, and composites. rsc.orgnih.gov
Advanced Spectroscopic and Structural Characterization of 1 Propanethiol Systems
Vibrational Spectroscopy Applications
Infrared (IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of 1-propanethiol (B107717). The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of bonds, resulting in a unique spectral pattern.
Studies have focused on this compound in various states, including liquid, amorphous solid (ice), and as a ligand in metal complexes. physics.sknasa.gov When amorphous this compound ice is formed at low temperatures (~16 K) and gradually warmed, changes in its IR spectrum are observed. nasa.gov These spectral variations, particularly at wavenumbers smaller than those of the C-H and S-H stretching regions, are indicative of conformational changes from less stable to more stable forms. nasa.gov Crystallization of the ice occurs at around 120 K. nasa.gov
The S-H stretching vibration in this compound ice is considered a potential signature for its detection in interstellar icy mantles. open.ac.uk This is because its frequency is unique compared to other simple thiols like methanethiol (B179389) and ethanethiol (B150549). open.ac.uk The IR spectrum of this compound shows distinct features for its amorphous and crystalline phases, which can be observed as the ice is warmed. researchgate.net For instance, the S-H stretching region exhibits a broad feature in the amorphous state and a sharp feature in the crystalline state. researchgate.net
In the context of coordination chemistry, this compound has been used as a ligand to form Hofmann-type clathrates. physics.sk Infrared spectroscopy of these clathrates reveals frequency shifts in the vibrational modes of the this compound molecule compared to its bulk liquid state. physics.sk These shifts arise from changes in the molecular environment upon complex formation and the chain structure of the this compound ligand. physics.sk
A comparison of the IR vibrational wavenumbers for liquid this compound and when it is complexed with cadmium and nickel is presented below.
Table 1: Selected IR Vibrational Wavenumbers (cm⁻¹) of this compound and its Metal Complexes
| Vibrational Assignment | Liquid 1-PT | Cd(1-PT)₂Ni(CN)₄·Benzene | Ni(1-PT)₂Ni(CN)₄·Benzene |
|---|---|---|---|
| CH₃ and CH₂ stretch | 2959 | 2957 | - |
| CH₃ and CH₂ stretch | 2930 | 2927 | - |
| SH stretch | 2659 | 2650 | - |
| CH₂ scissor | 1458 | 1456 | - |
| CH₃ sym def. | 1376 | 1375 | - |
| CH₂ wag | 1297 | 1292 | - |
| CC stretch | 1106 | 1126 | - |
| CSH def. | 814 | - | - |
Source: physics.sk
Raman spectroscopy provides complementary information to IR spectroscopy by probing molecular vibrations that cause a change in polarizability. When this compound is adsorbed onto a roughened metal surface, typically silver or gold, the Raman signal can be dramatically amplified, a phenomenon known as Surface-Enhanced Raman Scattering (SERS). acs.org This enhancement allows for the detection of even trace amounts of the compound. nih.gov
SERS studies have shown that this compound adsorbs dissociatively on silver surfaces, losing its thiol proton to form a 1-propanethiolate. acs.org The molecule can exist in different conformations on the surface, primarily the gauche (G) and trans (T) forms with respect to the C(1)−C(2) axis. acs.org The intensity ratio of the Raman bands corresponding to these conformers is influenced by factors like surface coverage. acs.org
The SERS intensity of this compound adsorbed on a silver film exhibits a reversible temperature dependence, with the signal being approximately three times stronger at 15 K than at 300 K. acs.org This has been attributed to factors other than laser-induced morphological changes or adsorption/desorption phenomena. acs.org
Furthermore, self-assembled monolayers (SAMs) of this compound on gold nanoparticles or films are utilized in SERS-based sensing applications. nih.govspiedigitallibrary.org These functionalized substrates can be used to detect other molecules, such as polycyclic aromatic hydrocarbons (PAHs) or volatile organic compounds like toluene (B28343) and dichlorobenzene. nih.govspiedigitallibrary.org The this compound layer prevents the decomposition of the analyte on the bare metal surface and creates a hydrophobic environment that can concentrate non-polar analytes near the SERS-active surface. nih.govresearchgate.net The shorter chain length of this compound has been found to be more effective for sensing aromatic molecules compared to longer-chain thiols, as it allows the analyte to get closer to the SERS "hot spots". spiedigitallibrary.org SERS has also been used to identify this compound as a volatile compound contributing to the senescence of arugula. umass.edu
The shape of gold nanoparticles also influences the SERS enhancement. Gold nanostars, with their sharp vertices, have been shown to be more efficient SERS substrates compared to nanospheres or nanotriangles. rsc.orgtudublin.ie
The detection of complex organic molecules in the interstellar medium (ISM) is a key area of astrophysical research. Thiols, the sulfur analogs of alcohols, are of particular interest due to the established presence of molecules like methanethiol. arxiv.orgdntb.gov.ua
Quantum chemical calculations and chemical modeling suggest that the 'Tg' (trans-gauche) conformer of this compound is a strong candidate for astronomical detection. arxiv.orgdntb.gov.ua Researchers have presented various spectroscopic parameters for this conformer to aid in its future identification in the ISM. arxiv.orgdntb.gov.ua The detection of both normal-propanol and iso-propanol in the star-forming region Sagittarius B2 (Sgr B2) suggests that their corresponding thiol analogs, including this compound, are plausible targets for interstellar searches. mpg.de
As previously mentioned, the distinct SH stretching vibration of this compound ice, as observed through infrared spectroscopy, is proposed as a key signature for its identification on interstellar dust mantles using advanced instruments like the James Webb Space Telescope. open.ac.ukresearchgate.net
Mass Spectrometry for Molecular Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification, quantification, and structural elucidation of molecules, including this compound.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This capability is crucial for distinguishing between compounds with the same nominal mass.
HRMS has been employed to identify this compound in various plant products. unipd.it In one approach, thiols are extracted from vegetables and derivatized with 4,4'-dithiodipyridine (DTDP) before analysis. nih.gov The derivatized this compound can then be identified using techniques like HPLC-MS/MS in precursor ion scan mode. nih.gov For this compound-DTDP, specific mass transitions, such as m/z 186 → m/z 144 and m/z 112, are monitored for identification and quantification. unipd.it This methodology is valuable for prospecting studies aimed at identifying thiols that may play roles in metabolic pathways or contribute to the flavor of foods. nih.gov
Vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy, a high-resolution technique, has been used to study the conformational isomers of this compound. acs.org This method has identified two major conformers, the trans-gauche (Tg) and gauche-gauche (GG), and determined their precise adiabatic ionization potentials. acs.org
Table 2: Ionization Potentials of this compound Conformers
| Conformer | Adiabatic Ionization Potential (eV) |
|---|---|
| trans-gauche (Tg) | 9.1952 ± 0.0006 |
| gauche-gauche (GG) | 9.2008 ± 0.0006 |
Source: acs.org
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive technique that provides detailed elemental and molecular information from the outermost layers of a material. nist.govphi.com It involves bombarding a surface with a pulsed primary ion beam, which causes the emission of secondary ions that are then analyzed based on their time of flight to a detector. nist.govphi.com
TOF-SIMS has been used to investigate the adsorption and decomposition of this compound on semiconductor surfaces like gallium arsenide (GaAs). nih.govresearchgate.netresearchgate.netacs.org These studies show that this compound adsorbs dissociatively on a Ga-rich GaAs(100) surface, forming a propanethiolate and hydrogen. nih.govacs.org Subsequent reactions include C-S bond scission, leading to the formation of propyl species and elemental sulfur on the surface. researchgate.netacs.org
The technique is also invaluable for characterizing self-assembled monolayers (SAMs) of alkanethiols on gold surfaces. nih.govsigmaaldrich.com TOF-SIMS can be used to study the effects of chain length on the properties of SAMs, such as coverage and oxidation. nih.gov By analyzing the secondary ions produced, researchers can gain insights into the structure and chemical composition of the monolayer. For instance, an ozone-assisted SIMS methodology has been developed to quantify the composition of mixed alkylthiol SAMs on gold with high sensitivity. acs.org
Conformational Analysis and Isomerism Studies of this compound
The flexible alkyl chain of this compound gives rise to a complex conformational landscape. The molecule can exist as several distinct rotational isomers, or rotamers, arising from rotations around the C-C and C-S single bonds. These conformers are in equilibrium and can be experimentally identified and characterized using various spectroscopic techniques.
Experimental Determination of Conformational Isomers (e.g., Rotamers)
The existence of multiple conformational isomers of this compound has been confirmed through several high-resolution spectroscopic methods. Due to rotation about the C-C and C-S bonds, this compound can theoretically exist in five different conformations: Trans-trans (Tt), Trans-gauche (Tg), Gauche-trans (Gt), Gauche-gauche (Gg), and Gauche-gauche' (Gg'). capes.gov.br However, not all of these are significantly populated or experimentally distinguishable under typical conditions.
Microwave Spectroscopy has been a pivotal technique in identifying the stable conformers of this compound in the gas phase. Early studies, and more recent work using advanced techniques like chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, have provided detailed rotational constants for the most abundant isomers. dtu.dkscispace.com These studies have unequivocally identified the Trans-gauche (Tg) conformer, where the C-C-C-S dihedral angle is trans and the C-C-S-H dihedral angle is gauche, as a dominant species. scispace.comdiva-portal.org The spectrum assigned to the ground vibrational state is attributed to this T-G rotamer. scispace.com The high sensitivity of modern spectrometers has also allowed for the detection of less abundant conformers and isotopically substituted species in their natural abundance. dtu.dk
Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) Spectroscopy offers another powerful method for conformer-specific studies. By isolating molecules in a molecular beam, this technique can measure the precise ionization potential (IP) for each conformational isomer. For this compound, VUV-MATI experiments have successfully identified and distinguished between two major conformers present in the beam. researchgate.netnih.gov The trans-gauche (Tg) conformer was found to have an adiabatic ionization potential of 9.1952 ± 0.0006 eV, while the gauche-gauche (Gg) conformer has a slightly higher IP of 9.2008 ± 0.0006 eV. researchgate.netnih.gov
The experimental determination of these conformers and their relative energies provides crucial benchmarks for theoretical and computational chemistry models that aim to predict molecular structures and properties. capes.gov.br
Interactive Data Table: Experimentally Determined Conformational Isomers of this compound
| Conformer | Experimental Technique | Key Finding | Value (eV) | Reference |
| Trans-gauche (Tg) | Microwave Spectroscopy | Identified as a dominant, stable rotamer in the ground state. | - | dtu.dkscispace.com |
| Trans-gauche (Tg) | VUV-MATI Spectroscopy | Adiabatic Ionization Potential | 9.1952 ± 0.0006 | researchgate.netnih.gov |
| Gauche-gauche (Gg) | VUV-MATI Spectroscopy | Adiabatic Ionization Potential | 9.2008 ± 0.0006 | researchgate.netnih.gov |
Spectroscopic Signatures of Conformational Changes
Conformational changes in this compound, such as the interconversion between different rotamers, can be observed through distinct signatures in their spectra.
In microwave spectroscopy , a key signature of conformational dynamics is the observation of torsional splitting. For the gauche conformer of this compound, the tunneling effect between the two equivalent gauche minima of the thiol group's internal rotation potential leads to a splitting of energy levels. diva-portal.org This splitting manifests as doublet structures in the rotational spectrum, particularly in the c-type transitions, with observed splittings of about 3200 MHz for the normal species and 116 MHz for the deuterated (SD) species. diva-portal.org This direct observation of tunneling splitting provides quantitative information about the potential energy barrier for internal rotation. diva-portal.org
Infrared (IR) spectroscopy is also highly sensitive to the conformational state of this compound. The vibrational modes, particularly those involving the thiol group, show distinct changes. The S-H stretching vibration has been proposed as a unique probe for identifying this compound, for instance, in interstellar ice mantles. caltech.edu Studies of this compound ices have shown that conformational changes occur as amorphous ice is warmed, leading to crystallization. capes.gov.br These changes are visible in the IR spectra, where both sharp and broad S-H features can coexist, indicating the presence of both crystalline and amorphous phases. nist.gov The C-H and S-H stretching regions of the IR spectrum are particularly sensitive to temperature-induced conformational changes. capes.gov.br
These spectroscopic signatures are vital for understanding the dynamics of this compound in various environments, from the isolated gas phase to condensed phases and surfaces.
Surface Sensitive Spectroscopic Techniques
The interaction of this compound with surfaces is of significant interest for applications in self-assembled monolayers (SAMs), surface functionalization, and nanoscience. Surface-sensitive techniques provide molecular-level information about the bonding, structure, and assembly of these molecules on various substrates.
X-ray Photoelectron Spectroscopy (XPS) for Surface Bonding
X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for probing the chemical composition and bonding nature of this compound adsorbed on surfaces. By analyzing the core-level electron binding energies, one can determine how the molecule attaches to the substrate.
When this compound is used to form self-assembled monolayers (SAMs) on gold (Au) surfaces , XPS studies confirm that the molecules bind to the gold through the sulfur atom. diva-portal.org This is evidenced by the S 2p core-level spectrum, which shows a doublet characteristic of a thiolate species covalently bound to gold (BE S2p3/2 ≈ 162.0 eV). mdpi.com This indicates a dissociative adsorption process where the S-H bond breaks, and a strong Au-S bond is formed.
On semiconductor surfaces like Gallium Arsenide (GaAs) , XPS analysis also reveals dissociative adsorption. Studies on the Ga-rich GaAs(100) surface show that this compound adsorbs to form propanethiolate and surface-bound hydrogen. acs.org Subsequent heating can cause C-S bond scission, leaving elemental sulfur on the surface, which is confirmed by XPS. acs.org
XPS has also been used to study the formation of molybdenum disulfide (MoS₂) thin films using this compound as the sulfur source in atomic layer deposition (ALD). The XPS spectra of the resulting films show Mo 3d and S 2p core levels consistent with the formation of MoS₂, although impurities like carbon and nitrogen can also be detected. nih.govnist.gov On zinc oxide (ZnO) surfaces , XPS measurements indicate the formation of S-O bonds when this compound adsorbs, with the resulting structure showing high thermal stability. aip.org
Interactive Data Table: XPS Binding Energies for this compound Adsorption
| Substrate | Core Level | Binding Energy (eV) | Inferred Chemical State | Reference |
| Gold (Au) | S 2p3/2 | ~162.0 | Covalently bound thiolate (Au-S) | mdpi.com |
| Gold (Au) | S 2p3/2 | ~163.7 | Physisorbed thiol | mdpi.com |
| GaAs(100) | - | - | Dissociative adsorption (propanethiolate) | acs.org |
| ZnO | S 2p | ~164 | Sulfur moiety (possible S-O bond) | aip.org |
Scanning Tunneling Microscopy (STM) for Adsorption Structures
Scanning Tunneling Microscopy (STM) provides real-space images of surfaces with atomic or molecular resolution, making it an invaluable tool for studying the adsorption structure and assembly of this compound into ordered monolayers.
In-situ STM studies of this compound self-assembly on Au(111) surfaces in aqueous environments have provided a detailed, real-time view of the monolayer formation process. capes.gov.bracs.org The assembly begins with the lifting of the native Au(111) surface reconstruction, followed by the formation of characteristic etch pits and the growth of ordered molecular domains. capes.gov.bracs.org The pits, which cover about 4% of the surface upon completion of the monolayer, are a result of gold atom rearrangement to accommodate the adsorbing molecules. capes.gov.br
High-resolution STM images reveal the detailed packing structure of the this compound SAM on Au(111). The molecules arrange into a highly ordered periodic lattice described as (2√3 × 3)R30°. capes.gov.bracs.org The unit cell of this lattice contains four propanethiol molecules that exhibit different electronic contrasts in the STM images, suggesting variations in their surface orientations or binding sites. capes.gov.br This ordered structure is a variant of the more common (√3 × √3)R30° lattice observed for longer-chain alkanethiols. The formation of these well-defined domains is influenced by factors such as the solvent used during assembly. researchgate.net Studies on polycrystalline gold also show that the presence of this compound SAMs can irreversibly increase the proportion of (111)-like facets on the surface. chemrxiv.org
These STM observations provide fundamental insights into the forces that govern self-assembly at the solid-liquid interface, including molecule-substrate and intermolecular interactions.
Computational and Theoretical Studies on 1 Propanethiol
Molecular Modeling of Reaction Pathways
Molecular modeling techniques are employed to visualize and understand the complex pathways that molecules traverse during conformational changes or chemical reactions.
A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecular system as a function of its geometric coordinates. pythoninchemistry.orglibretexts.org By exploring the PES, chemists can identify stable structures (minima), transition states (saddle points), and the lowest energy paths connecting them, known as reaction coordinates. pythoninchemistry.orglibretexts.org
For 1-propanethiol (B107717), PES mapping has been crucial for understanding its conformational isomerism. researchgate.netnih.gov Potential energy surfaces have been calculated by systematically varying the key dihedral angles (C-C-C-S and C-C-S-H) and computing the energy at each point. nih.gov These scans, performed at levels of theory like CCSD/cc-pVDZ and B3LYP/6-311++G(2df, 2pd), reveal the energy barriers separating the stable conformers (T-G, G-G, etc.) and confirm the minimum energy pathways for interconversion. nih.gov For example, a scan of the dihedral angles can start from one conformer and map out the energetic landscape, identifying the transition states and leading to other stable conformers. researchgate.net
Beyond conformational changes, PES mapping is used to study reaction mechanisms. caltech.eduresearchgate.net For the reaction between this compound and chlorine radicals, the potential energy surface was calculated to identify the critical points, including pre-reactive complexes and transition states, confirming that the reaction proceeds via H-atom abstraction from the sulfhydryl (-SH) group. researchgate.netresearchgate.net The exploration of the PES provides a complete energetic profile of the reaction, from reactants to products, elucidating the detailed mechanism of the transformation. researchgate.net
Simulation of Interfacial Phenomena
The interaction of this compound with surfaces is a cornerstone of its application in self-assembled monolayers (SAMs) and surface functionalization. Computational simulations have provided atomic-level detail on its adsorption behavior.
Metallic Surfaces: On metallic surfaces like gold (Au), this compound is known to form well-ordered SAMs. mdpi.com Molecular dynamics and periodic DFT calculations have been used to investigate the adsorption process on Au(111). researchgate.netacs.org Simulations show that the adsorption mechanism involves the breaking of the S-H bond and the formation of a strong Au-S bond. researchgate.net The process is complex, influenced by surface defects like adatoms and vacancies. acs.org Theoretical studies indicate that the most stable site for the undissociated, physisorbed molecule is an adatom, while the chemisorbed thiolate prefers a vacancy site or a protrusion formed by a pair of adatoms. acs.org These findings highlight that the adsorption process preferentially occurs at defect sites such as step edges. acs.org Molecular dynamics simulations have also been used to study the interface dynamics, such as the scattering of gas molecules off a this compound SAM on a gold surface. researchgate.net
Semiconductor Surfaces: The adsorption of this compound on semiconductor surfaces is critical for their passivation and functionalization. caltech.edu On the gallium-rich GaAs(100) surface, experimental and computational studies show that this compound adsorbs dissociatively, cleaving the S-H bond to form a surface-bound propanethiolate and hydrogen. researchgate.netacs.org Further heating can lead to C-S bond scission, forming propyl species and elemental sulfur on the surface. researchgate.netacs.org
On the GaP(001) surface, a combination of scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), and DFT calculations has elucidated the adsorption and decomposition pathway in great detail. caltech.eduacs.org At low temperatures (130 K), the propanethiolate adsorbate is found at the edge gallium sites. acs.org As the temperature increases, further decomposition occurs, leading to the formation of Ga-S-Ga species and P-propyl species at 573 K. acs.org
Studies on the Si(111)-(7x7) surface also reveal a dissociative adsorption mechanism via S-H bond cleavage. acs.orgresearchgate.net STM imaging and DFT calculations show a distinct temperature-dependent site selectivity for the resulting C3H7S- fragment. acs.orgfigshare.com At room temperature, binding is preferred on faulted subunits, whereas at 110 K, the fragments preferentially bind to center adatoms, creating an ordered array. acs.orgresearchgate.net This selectivity is attributed to a combination of thermal diffusion and the site-specific accommodation of mobile precursors. acs.org
Table 2: Adsorption Characteristics of this compound on Various Surfaces This table summarizes the key features of this compound adsorption on different metallic and semiconductor substrates as determined by computational and experimental studies.
| Surface | Surface Type | Adsorption Mechanism | Key Findings | References |
|---|---|---|---|---|
| Au(111) | Metallic | Dissociative (S-H cleavage) | Preferential adsorption at defect sites (vacancies, adatoms, step edges). acs.org | researchgate.netacs.org |
| GaAs(100) | Semiconductor | Dissociative (S-H cleavage) | Forms propanethiolate and hydrogen; further decomposition to propyl species and sulfur. researchgate.net | researchgate.netacs.org |
| GaP(001) | Semiconductor | Dissociative (S-H cleavage) | Temperature-dependent decomposition pathway with identifiable intermediates (Ga-S-Ga, P-propyl). acs.org | caltech.eduacs.org |
The formation of a chemical bond between this compound and a surface is fundamentally an electronic process involving the rearrangement and transfer of charge. Understanding these charge transfer mechanisms is crucial for predicting and controlling the electronic properties of the resulting interface. uni-tuebingen.denih.gov
When this compound adsorbs on a surface, charge is redistributed between the molecule and the substrate. On metallic surfaces like Au(111), the formation of the Au-S bond involves a significant charge transfer. DFT calculations analyzing the evolution of the density of states can map this process, detailing the S-H bond breaking and Au-S bond formation. researchgate.net This charge transfer alters the electronic structure of the interface, which is a key factor in applications like molecular electronics. researchgate.net For instance, the charge state of a metalorganic complex linked to a Au(111) surface via alkanethiol linkers, including propanethiol, has been shown to be dependent on the linker length, indicating a tunable electronic interaction. aip.org
On semiconductor surfaces, charge transfer can modify the electronic properties of the semiconductor itself, such as by donating or depleting electrons. caltech.edu This can lead to changes in surface conductivity and band alignment. For the Ga-rich GaAs(001) surface, the dissociative adsorption of this compound involves the formation of Ga-S and As-H bonds, which inherently involves a redistribution of charge. nih.gov The nature of this charge transfer—its direction and magnitude—is critical for the passivation of the semiconductor surface, as it can eliminate electronically active surface states. Similarly, on Si(111), the formation of Si-S and Si-H bonds from the dissociative adsorption of this compound involves charge transfer that passivates the reactive silicon adatoms. researchgate.net The site-selective nature of the adsorption is linked to the electronic structure of the different adatom sites on the Si(111)-(7x7) surface. researchgate.net Computational studies provide clear evidence of such charge transfers and can even quantify the amount of charge moved per interface atom, which is essential for engineering materials with desired electronic functions. pnnl.gov
Table of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₃H₈S |
| Propane (B168953) | C₃H₈ |
| Propene | C₃H₆ |
| Hydrogen | H₂ |
| Sulfur | S |
| Gallium Arsenide | GaAs |
| Gallium Phosphide | GaP |
| Gold | Au |
Chemical Reactivity and Reaction Mechanisms of 1 Propanethiol
Oxidation and Redox Chemistry
The oxidation of 1-propanethiol (B107717) has been a subject of significant research, exploring its behavior under various conditions, including aerobic environments and in the presence of specific oxidizing agents. These studies are crucial for applications such as deodorization and the sweetening of jet fuel. berkeley.edu
The aerobic oxidation of this compound can be catalyzed by various systems, including polyoxometalates (POMs). For instance, a polyoxometalate-metal organic framework (POM-MOF) designated as 1 , which encapsulates a copper-substituted polyanion, [CuPW₁₁O₃₉]⁵⁻, within a MOF-199 framework, has been shown to readily catalyze the aerobic oxidation of this compound to di-n-propyl disulfide under ambient conditions. berkeley.edu The reaction follows the stoichiometry:
2 RSH + 1/2 O₂ → RSSR + H₂O berkeley.edu
In a study using a chlorobenzene (B131634) solution, catalyst 1 demonstrated significant turnover rates for the conversion of this compound. berkeley.edu Notably, the rate of oxidation was found to be similar under both air and pure oxygen, suggesting that the reduction of the polyoxometalate is the rate-limiting step, rather than its reoxidation by oxygen. berkeley.edu
Another study investigated the aerobic oxidation of this compound catalyzed by a hexavanadate-containing polymer, TBA-polyV₆. This system also effectively converted this compound to dipropyl disulfide. nih.govresearchgate.net The kinetics of this reaction showed a clear conversion of the thiol to the disulfide over time, with a negligible reaction rate in the absence of the catalyst. nih.govresearchgate.net
The oxidation of this compound by specific oxidizing agents has been a focus of kinetic studies to elucidate reaction mechanisms.
2,6-Dichlorophenolindophenol (DCIP): The kinetics of the oxidation of this compound by 2,6-dichlorophenolindophenol have been investigated in both acetone-water and methanol-water media. researchgate.netcdnsciencepub.comtandfonline.comtandfonline.com In an acidic acetone-water medium with a phosphate (B84403) buffer, the primary reactants interact in a 2:1 molar ratio, yielding dipropyl disulfide and dihydroindophenol. researchgate.netcdnsciencepub.com The reaction exhibits second-order kinetics with respect to the indophenol (B113434) and first-order kinetics with respect to the thiol. researchgate.netcdnsciencepub.com The reaction rate increases linearly with an increase in the hydrogen ion concentration, ionic strength, and the dielectric constant of the medium. researchgate.netcdnsciencepub.com The addition of the reaction products does not affect the rate. researchgate.netcdnsciencepub.com
In a methanol-water medium in the presence of hydroxyl ions, the reaction also follows second-order kinetics in indophenol and first-order in this compound. tandfonline.comtandfonline.com The rate constant shows a direct proportionality with the hydroxyl ion concentration. tandfonline.comtandfonline.com An increase in the dielectric constant of the medium also increases the rate of oxidation. tandfonline.comtandfonline.com
A proposed mechanism suggests the formation of an active dimeric intermediate of the indophenol which then reacts with the thiol. researchgate.net
Polyoxometalates (POMs): Polyoxometalates have been identified as effective catalysts for the oxidation of this compound. A copper-substituted polyoxometalate, [PV₂Mo₁₀O₄₀]⁵⁻, supported on materials like carbon or textile fibers, has shown activity in oxidizing volatile organic compounds, including this compound. technion.ac.il More recently, a POM-metal organic framework (POM-MOF) hybrid material demonstrated high catalytic activity for the aerobic oxidation of this compound to its corresponding disulfide under mild conditions. uib.no Another example is the use of a hexavanadate-containing polymer, which catalyzes the air-based oxidation of this compound to dipropyl disulfide. nih.govresearchgate.net
The catalytic activity of a system combining a hexavanadopolymolybdate (PV₆Mo₆) and Cu(ClO₄)₂ in acetonitrile (B52724) has also been studied for the aerobic oxidation of thiols. acs.org This dual-catalyst system showed a dramatic synergistic effect, with the activity of the mixture being significantly higher than the sum of their individual activities. acs.org
Table 1: Kinetic Parameters for the Oxidation of this compound by 2,6-Dichlorophenolindophenol
| Medium | Order in [this compound] | Order in [DCIP] | Effect of [H⁺] or [OH⁻] | Effect of Ionic Strength | Effect of Dielectric Constant |
| Acetone-Water (Acidic) | 1 researchgate.netcdnsciencepub.com | 2 researchgate.netcdnsciencepub.com | Rate increases with [H⁺] researchgate.netcdnsciencepub.com | Rate increases researchgate.netcdnsciencepub.com | Rate increases researchgate.netcdnsciencepub.com |
| Methanol-Water (Basic) | 1 tandfonline.comtandfonline.com | 2 tandfonline.comtandfonline.com | Rate increases with [OH⁻] tandfonline.comtandfonline.com | No influence tandfonline.comtandfonline.com | Rate increases tandfonline.comtandfonline.com |
The electrochemical oxidation of this compound has been explored, often in the context of creating functionalized materials. One study detailed the electrochemical oxidation of dihydroxybenzene derivatives in the presence of 3-(trimethoxysilyl)-1-propanethiol, which acts as a nucleophile. worldscientific.com
In another investigation comparing the stability of self-assembled monolayers (SAMs) on gold, the electrochemical behavior of this compound SAMs was characterized. nih.gov Cyclic voltammetry experiments in an aqueous sulfuric acid solution showed that a significant oxidative current for the this compound monolayer occurred at a potential higher than the oxidation peak of the bare gold substrate. nih.gov This oxidative peak is attributed to the electrochemical oxidation of the thiol monolayer. nih.gov
Furthermore, the indirect electrochemical oxidation of this compound has been studied in the presence of redox mediators. chimicatechnoacta.ru In these systems, the mediator is electrochemically oxidized and then, in turn, oxidizes the thiol. For example, using 4-Amino-2,6-diphenylphenol (B1268537) as a mediator can reduce the anodic overvoltage required for thiol oxidation by 1.20 V. chimicatechnoacta.ru In an undivided electrochemical cell, this compound is indirectly oxidized primarily to propyl disulfide, though this was detected in smaller amounts (4–7%) in one particular study focused on forming unsymmetrical disulfides. chimicatechnoacta.ru
Reactions with Radical Species
The reactions of this compound with radical species are particularly important in atmospheric chemistry, as they contribute to the degradation of this compound in the troposphere.
Chlorine Atoms (Cl): The reaction of this compound with chlorine atoms has been studied as a function of temperature and pressure. researchgate.net The reaction is fast, and the rate coefficient has been determined at atmospheric pressure and 298 K to be (2.37 ± 0.66) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. conicet.gov.ar This value is consistent with measurements at low pressure, suggesting a negligible effect of pressure on the rate coefficient in the absence of oxygen. researchgate.net Theoretical studies suggest that the reaction proceeds via the formation of a prereactive complex where the chlorine atom is attached to the sulfur atom, which is considered the rate-determining step. conicet.gov.arresearchgate.net The primary reaction pathway is the abstraction of the hydrogen atom from the S-H group. researchgate.netresearchgate.net
The Arrhenius expression for this reaction has been determined as: k(T) = (3.97 ± 0.44) x 10⁻¹¹ exp[(410 ± 36)/T] cm³ molecule⁻¹ s⁻¹ researchgate.net
Hydroxyl Radicals (OH): The dominant fate of reduced sulfur compounds like this compound in the atmosphere is their reaction with hydroxyl radicals during the daytime. psu.edu The reaction with OH radicals is believed to proceed primarily through the addition of the OH radical to the sulfur atom. nih.gov Based on experiments with similar sulfur compounds, potential products of this reaction include propylsulfonic acid. nih.gov
Table 2: Rate Coefficients for the Reaction of this compound with Atmospheric Radicals at 298 K
| Radical | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Conditions |
| Chlorine (Cl) | (2.37 ± 0.66) × 10⁻¹⁰ conicet.gov.ar | Atmospheric pressure conicet.gov.ar |
| Chlorine (Cl) | (2.6 ± 0.3) × 10⁻¹⁰ researchgate.net | Low pressure (0.017 Torr) researchgate.net |
| Hydroxyl (OH) | (5.3 ± 1.1) x 10⁻¹¹ | 98-102 Torr |
In the reaction of this compound with chlorine atoms, the main identified products are dipropyl disulfide, sulfur dioxide, and propionaldehyde. conicet.gov.arresearchgate.net The formation of dipropyl disulfide confirms that the abstraction of the hydrogen atom from the sulfhydryl group is a major pathway, leading to the formation of the propylthiyl radical (C₃H₇S•). conicet.gov.arresearchgate.net Two of these radicals can then combine to form the disulfide.
In γ-radiolysis studies of liquid cyclohexane, this compound has been shown to be an excellent scavenger of H atoms and alkyl radicals. cdnsciencepub.com The primary product containing sulfur in these reactions is dipropyl disulfide, which constitutes over 95% of these products. cdnsciencepub.com This further supports the formation of the propylthiyl radical and its subsequent dimerization to the disulfide. cdnsciencepub.com The total radical yield in the irradiated system can be measured by twice the yield of the formed dipropyl disulfide. cdnsciencepub.com
Surface-Mediated Reactions and Decomposition of this compound
The interaction of this compound with semiconductor surfaces is a critical area of study for applications in molecular electronics and surface passivation. The chemical behavior, including adsorption, dissociation, and decomposition, is highly dependent on the nature of the semiconductor substrate and the reaction conditions.
Adsorption and Dissociative Adsorption on Semiconductor Surfaces (e.g., GaP, GaAs, Si)
This compound primarily interacts with semiconductor surfaces through a process of dissociative adsorption, where the thiol's S-H bond cleaves upon interaction with the surface atoms.
On Gallium Phosphide (GaP), specifically the Ga-rich GaP(001)-(2x4) surface, this compound undergoes dissociative adsorption even at low temperatures (130 K). ornl.gov The molecule breaks its S-H bond, leading to the formation of a surface-bound propanethiolate (CH₃CH₂CH₂S-) and a hydrogen atom. ornl.govnih.gov The propanethiolate species preferentially binds to the gallium atoms on the surface. ornl.gov Studies combining scanning tunneling microscopy (STM) and density functional theory (DFT) have shown that at 130 K, these propanethiolate adsorbates are observed at the edge gallium sites. ornl.gov
Similarly, on Gallium Arsenide (GaAs), particularly the Ga-rich GaAs(100) surface, this compound adsorbs dissociatively to form surface-bound propanethiolate and hydrogen. nih.govacs.org This process is considered facile. nih.gov The resulting propanethiolate and hydrogen species can then undergo further reactions or recombine and desorb as molecular this compound. nih.govacs.org The formation of self-assembled monolayers (SAMs) from alkanethiols on GaAs(001) results in a significant decrease in surface oxidation, indicating that the thiolates effectively protect the substrate. acs.org
On Silicon (Si) surfaces, such as Si(100)-2x1, the adsorption of molecules containing functional groups often leads to dissociation. For instance, related molecules like methyl bromide have been shown to dissociate by breaking their weakest bond (C-Br) and attaching the fragments to adjacent Si-atom sites. researchgate.net While direct studies on this compound are less common in the provided search results, the general reactivity of the Si(100)-2x1 surface suggests that dissociative attachment of the S-H group is a highly probable pathway. researchgate.netcnrs.fr
Thermal Decomposition Pathways and Intermediates
Upon heating, the surface-bound propanethiolate species undergoes further decomposition. The specific pathways and resulting intermediates are dependent on the temperature and the substrate.
On the GaP(001) surface, the thiolate-Ga bonding configuration is stable up to 473 K. ornl.gov Further heating to 573 K initiates the scission of the C-S bond, leading to the formation of two new surface features: Ga-S-Ga bridge bonds and P-propyl species. ornl.gov At even higher temperatures (673–773 K), S-induced surface reconstructions, designated as (1x1) and (2x1), are observed. These reconstructions are associated with arrays of Ga-S-Ga bonds and the diffusion of sulfur into the subsurface layers. ornl.gov
On the GaAs(100) surface, the decomposition of the propanethiolate intermediate also proceeds via C-S bond scission, which results in the formation of surface-bound propyl species and elemental sulfur. nih.govacs.org This C-S bond cleavage has a calculated activation barrier of 47.2 kcal/mol. nih.gov The surface propyl species is a key precursor to gaseous products. It can undergo β-hydride elimination to generate propene or participate in reductive elimination processes to form propane (B168953) and hydrogen. nih.govnih.gov A high-temperature recombinative desorption of this compound is also observed. nih.govacs.org X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (TOF-SIMS) analyses confirm the presence of sulfur on the GaAs(100) surface following this thermal decomposition. nih.govacs.org
The table below summarizes the key decomposition products observed on different semiconductor surfaces.
| Semiconductor Surface | Key Intermediates | Major Decomposition Products | Temperature Range |
| GaP(001) | Propanethiolate, Ga-S-Ga, P-propyl | Sulfur-reconstructed surface | 573 K - 773 K ornl.gov |
| GaAs(100) | Propanethiolate, Propyl species | Propene, Propane, Hydrogen | >473 K nih.govnih.gov |
Site Selectivity and Energetics of Surface Reactions
The adsorption and subsequent reactions of this compound exhibit significant site selectivity on reconstructed semiconductor surfaces.
On the Ga-rich GaP(001)-(2x4) surface, there are two primary potential sites for the initial S-H bond dissociation: the Ga-P dimer (a Lewis acid-base pair) and the Ga-Ga dimer (a Lewis acid). ornl.gov DFT calculations predict a kinetic advantage for the dissociation to occur on the Ga-P dimer. ornl.gov However, experimental STM observations show that the dissociation products are found exclusively on the Ga-Ga dimer sites. ornl.gov Further DFT analysis resolved this discrepancy by showing that while dissociation on the Ga-P dimer is kinetically favorable, the reverse reaction (recombinative desorption) is also probable. In contrast, reversible diffusion of the thiolate along the Ga dimer row effectively prevents recombinative desorption from these sites, making the Ga-Ga dimer the thermodynamically favored product site. ornl.gov
For the GaAs(001) surface, DFT calculations have been used to characterize the energetics of the decomposition pathway. The initial dissociative adsorption of this compound to form chemisorbed propanethiolate and hydrogen is predicted to be a very facile process. nih.gov The subsequent and rate-limiting step is the C-S bond scission of the propanethiolate. The energy barrier for this reaction to form a surface propyl species was calculated to be 47.2 kcal/mol for the most favorable pathway. nih.gov
The table below presents the calculated energy barriers for key reaction steps on GaAs(001).
| Reaction Step | Surface | Calculated Activation Energy (kcal/mol) |
| C-S bond scission of propanethiolate | GaAs(001) | 47.2 nih.gov |
Thiol-Disulfide Exchange Reactions
Thiol-disulfide exchange is a fundamental reaction in which a thiol reacts with a disulfide bond, resulting in the formation of a new disulfide and a new thiol. This process is crucial in various chemical and biological systems.
Mechanisms and Catalysis of Thiol-Disulfide Exchange
While the reaction can occur spontaneously, it is often slow and can be accelerated through catalysis. nih.govresearchgate.net In biological systems, enzymes like protein disulfide isomerase (PDI) catalyze this exchange to facilitate correct protein folding. nih.gov In chemical synthesis, various promoters and catalysts can be employed to activate the thiols and facilitate the formation of, particularly, unsymmetrical disulfides. researchgate.net
Redox Mediator Effects on Exchange Processes
The thiol-disulfide exchange can be significantly promoted using redox mediators, often under electrochemical conditions. chimicatechnoacta.ruresearchgate.netchimicatechnoacta.ru These mediators can initiate the exchange process, leading to the formation of unsymmetrical disulfides, which might otherwise be difficult to synthesize selectively. chimicatechnoacta.ruchimicatechnoacta.ru
In a model reaction between this compound and phenyl disulfide, various compounds have been studied as redox mediators. chimicatechnoacta.ruchimicatechnoacta.ru These mediators can be classified into two main types based on their mechanism:
Electron Transfer (ET) Agents: These include compounds like substituted amines (e.g., tri-p-tolylamine) and arylphosphines. chimicatechnoacta.ru They facilitate the reaction by transferring electrons. The use of substituted amines resulted in high conversion of the starting disulfide (89-93%) and good yields of the target unsymmetrical disulfide (74-86%). chimicatechnoacta.ru
Hydrogen Atom Transfer (HAT) Agents: This group includes sterically hindered o-, p-aminophenols and catechols. chimicatechnoacta.ru Their oxidized forms (o-iminobenzoquinones or o-benzoquinones) act as dehydrogenating agents towards the thiol, activating it for the exchange reaction. chimicatechnoacta.ru Among twelve different mediators studied, 4-amino-2,6-diphenylphenol was identified as the most effective, reducing the anodic overvoltage required for this compound oxidation by 1.20 V and leading to high yields of the unsymmetrical disulfide. chimicatechnoacta.ruresearchgate.netchimicatechnoacta.ru
The use of these mediators in an undivided electrochemical cell offers the advantage of increasing the yield of the desired unsymmetrical disulfide. This is because homodimers (symmetrical disulfides formed as byproducts) can be reduced at the cathode and re-enter the exchange reaction. chimicatechnoacta.ruchimicatechnoacta.ru
The table below shows the effectiveness of different types of redox mediators in the exchange reaction between this compound and phenyl disulfide.
| Mediator Type | Example Compound(s) | Mechanism | Yield of Unsymmetrical Disulfide |
| Substituted Amines | Tri-p-tolylamine, Tri-p-bromophenylamine | Electron Transfer (ET) | 74-86% chimicatechnoacta.ru |
| Arylphosphines | Triphenylphosphine | Electron Transfer (ET) | Moderate (data not specified) chimicatechnoacta.ru |
| Substituted Aminophenols | 4-Amino-2,6-diphenylphenol | Hydrogen Atom Transfer (HAT) | High (up to 97% for related systems) chimicatechnoacta.ruchimicatechnoacta.ru |
| Catechols | 3,5-di-tert-butylcatechol | Hydrogen Atom Transfer (HAT) | 82% chimicatechnoacta.ru |
Catalytic Transformations Involving this compound
This compound and its derivatives play significant roles in various catalytic transformations, acting as promoters or as integral components of catalyst systems. Their involvement spans both homogeneous and heterogeneous catalysis, influencing reaction rates, selectivity, and mechanisms.
Role as a Promoter in Organic Synthesis (e.g., Furan (B31954) Condensation)
This compound has been identified as an effective promoter, particularly in the acid-catalyzed condensation of furans with ketones. This is a crucial reaction in the synthesis of high-performance lubricant base oils from biomass-derived platform molecules. The presence of this compound can significantly enhance reaction rates and product yields.
In the condensation of 2-pentylfuran (B1212448) with 2-undecanone (B123061), the addition of this compound as a promoter in conjunction with an acid catalyst, such as the perfluorinated sulfonic acid resin Aquivion PW79S, leads to a notable increase in the conversion of the ketone and the yield of the desired condensation product. sigmaaldrich.com For instance, with Aquivion PW79S, the conversion of 2-undecanone increased from 57% without a promoter to 78% with this compound, and the yield of the main product rose from 49% to 72%. sigmaaldrich.com This promotion is attributed to the thiol's ability to lower the activation energy of the rate-determining dehydration step in the reaction mechanism. europa.eu
The proposed mechanism suggests that the thiol facilitates the reaction by acting as a proton shuttle, which significantly reduces the energy barrier for dehydration from approximately 32 kcal/mol to as low as 12 kcal/mol. europa.eu While this compound itself does not catalyze the reaction, it works in cooperation with the acid catalyst to improve its efficiency. sigmaaldrich.com The promotional effect is also influenced by steric factors; linear thiols like this compound are more effective than bulkier, branched thiols such as tert-butyl mercaptan, which can hinder the reaction. sigmaaldrich.comeuropa.eu The effectiveness of various thiols as promoters generally follows the order of decreasing steric hindrance. sigmaaldrich.com
The use of this compound also helps to suppress the formation of undesirable side products, known as humins, which can arise from the self-condensation of furan compounds. sigmaaldrich.comeuropa.eu This leads to a cleaner reaction profile and a higher selectivity towards the desired lubricant base oil.
Table 1: Effect of this compound as a Promoter in the Condensation of 2-Pentylfuran and 2-Undecanone with Various Acid Catalysts
| Catalyst | Promoter | 2-Undecanone Conversion (%) | Main Product Yield (%) | Main Product Formation Rate (mol·molH⁺⁻¹·h⁻¹) |
|---|---|---|---|---|
| Aquivion PW79S | None | 57 | 49 | 11.7 |
| Aquivion PW79S | This compound | 78 | 72 | 16.8 |
| Aquivion PW98 | None | 51 | 45 | 5.8 |
| Aquivion PW98 | This compound | 78 | 71 | 11.9 |
| Amberlyst-15 | This compound | 25 | 21 | 2.4 |
| p-TSA | This compound | 75 | 64 | 7.0 |
| CF₃SO₃H | This compound | 84 | 51 | 117.9 |
Data sourced from a study on the synthesis of furan-containing lubricant base oils. sigmaaldrich.com
Heterogeneous and Homogeneous Catalysis using this compound and its Derivatives
This compound and its derivatives are versatile in both heterogeneous and homogeneous catalytic systems. They can be part of the catalyst structure or act as ligands that modify the properties of a metal center.
Heterogeneous Catalysis
In heterogeneous catalysis, this compound is often used to functionalize solid supports, creating catalysts with specific properties. For instance, 3-(trimethoxysilyl)-1-propanethiol is a derivative used to coat magnetic nanoparticles (Fe₃O₄@C). hrmrajgurunagar.ac.in Subsequent modification with chlorosulfonic acid yields a magnetically recoverable catalyst, Fe₃O₄@C@PrS-SO₃H, which has shown high efficiency in the synthesis of coumarin (B35378) derivatives under solvent-free conditions. hrmrajgurunagar.ac.in The thiol group serves as a linker to anchor the acidic catalytic sites to the magnetic support.
Similarly, this compound has been used to functionalize covalent organic frameworks (COFs). Through a thiol-ene reaction, this compound can be introduced post-synthetically into a COF structure. This modified material can then be used, for example, to support platinum nanoparticles. The resulting Pt@COF has demonstrated selective activity in the reduction of 1,4-chloronitrobenzene, with the catalytic performance being influenced by the Pt/S ratio.
Polyoxometalates (POMs) supported on various materials have been shown to be active for the oxidation of volatile organic compounds, including this compound. For instance, a polyoxometalate-organic hybrid polymer, TBA-polyV₆, can catalytically oxidize this compound to the less odorous dipropyl disulfide using air as the oxidant. uj.ac.za This demonstrates a potential application in air deodorization.
Homogeneous Catalysis
In the realm of homogeneous catalysis, this compound can act as a ligand or a co-catalyst. The thiol group can coordinate to metal centers, influencing their catalytic activity and selectivity. For example, a heterogeneous prolinamide catalyst (UiO-66-NH-proline) has been developed for the 1,4-thia-Michael addition of this compound to enones, yielding β-thioketones. rsc.org While the main catalyst is solid, this reaction highlights the role of this compound as a key reactant in a sophisticated catalytic system.
Furthermore, derivatives of this compound, such as 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol, can act as ligands in coordination chemistry, stabilizing metal complexes that are important in catalysis. The multiple thiol groups in such molecules allow for strong chelation to metal ions, which is a key aspect in designing stable and active homogeneous catalysts.
The interaction of thiols with metal catalysts can also lead to more complex behaviors, including both acceleration and inhibition of reactions. In certain ruthenium-catalyzed hydrogenation reactions, the addition of a thiol can establish a dual catalytic system, where both the original catalyst and a thiol-adduct are present, each promoting different transformations. nih.gov This demonstrates the potential for thiols like this compound to act as transient cooperative ligands, reversibly coordinating to the metal center and modulating its catalytic properties. nih.gov
Table 2: Examples of Catalytic Systems Involving this compound and Its Derivatives
| Catalytic System | Type | Role of this compound/Derivative | Application |
|---|---|---|---|
| Aquivion PW79S / this compound | Homogeneous (promoter) | Promoter | Furan condensation for lubricant synthesis sigmaaldrich.comeuropa.eu |
| Fe₃O₄@C@PrS-SO₃H | Heterogeneous | Structural component (linker) | Synthesis of coumarin derivatives hrmrajgurunagar.ac.in |
| Pt@COF-S-Pr | Heterogeneous | Functional group for nanoparticle support | Selective reduction of 1,4-chloronitrobenzene |
| TBA-polyV₆ | Heterogeneous | Substrate for catalytic oxidation | Deodorization uj.ac.za |
| UiO-66-NH-proline / this compound | Heterogeneous | Reactant in a catalytic transformation | Synthesis of β-thioketones rsc.org |
| Ruthenium complexes / Thiol | Homogeneous | Transient cooperative ligand | Hydrogenation reactions nih.gov |
Applications in Advanced Materials Science and Engineering
Self-Assembled Monolayers (SAMs) Based on 1-Propanethiol (B107717)
Self-assembled monolayers (SAMs) are highly organized single layers of molecules that spontaneously form on a solid surface. This compound is a classic example of a molecule used to form such layers, particularly on the surfaces of noble metals. rsc.org These SAMs provide a convenient and elegant method for controlling the architecture and properties of organic films at the molecular level. ossila.comnih.gov
The formation of this compound SAMs on noble metal surfaces like gold (Au) and silver (Ag) is driven by the strong affinity between the sulfur headgroup of the thiol and the metal atoms. mdpi.com This interaction leads to the chemisorption of the thiol molecules onto the substrate, resulting in a densely packed, ordered monolayer.
On Au(111) surfaces, the assembly dynamics and detailed structure of this compound monolayers have been observed in real-time using techniques like in-situ Scanning Tunneling Microscopy (STM). rsc.org Research indicates that short-chain alkanethiols, including this compound, form a distinct (3 × 4) phase on the gold surface. rsc.org The structure and packing of these monolayers are slightly different on silver compared to gold. The packing density of alkyl thiolates is typically greater on silver, and the hydrocarbon chains exhibit a different tilt angle relative to the surface normal—approximately 12° on silver versus about 28° on gold. dtic.mil These structural differences are primarily attributed to the spacing imposed by the underlying metal-sulfur lattice. dtic.mil
The table below summarizes key structural features of alkanethiol SAMs on gold and silver surfaces.
| Feature | Gold (Au) | Silver (Ag) |
| Packing Density | Lower | Higher |
| Chain Tilt Angle | ~28° from normal | ~12° from normal |
| Primary Driver | Strong Au-S bond | Strong Ag-S bond |
| Typical Structure | (3 x 4) for short chains | Varies, high order |
This table provides a generalized comparison of alkanethiol SAMs on gold and silver surfaces based on available research data.
The ability to form robust and ordered monolayers makes this compound an invaluable tool for surface functionalization and interface engineering. db-thueringen.de By creating a SAM of this compound, the properties of a surface can be precisely tailored for specific applications. ossila.com
Key applications include:
Controlling Wettability: SAMs can be used to precisely control the hydrophobicity or hydrophilicity of a surface, which is critical in applications such as microfluidics and self-cleaning materials. ossila.com
Bio-interfacing: this compound SAMs on gold can serve as a platform to immobilize macromolecules, creating bioactive surfaces for use in biosensors and medical implants. chemicalbook.comscientificlabs.co.uk
Patterning and Lithography: The labile nature of some thiol-based SAMs allows them to be displaced by other molecules in a controlled manner, a property utilized in techniques like microdisplacement printing for creating nanoscale patterns. researchgate.net
Supported Catalysts: SAMs can be used to immobilize catalytic species onto a support, leading to heterogeneous catalysts with enhanced activity and selectivity for chemical synthesis and environmental remediation. ossila.com
Nanomaterial Surface Modification
This compound plays a crucial role as a surface ligand in the synthesis and stabilization of metal nanoparticles. Capping agents are essential for preventing the aggregation of nanoparticles, thereby controlling their size, shape, and long-term stability. nih.govunimi.itfrontiersin.org
This compound is frequently used as a capping agent for various metal nanoparticles, including those made of silver (AgNPs) and gold (AuNPs). mdpi.com The thiol group binds strongly to the nanoparticle surface, creating a protective layer that provides steric hindrance, which prevents the nanoparticles from clumping together. nih.gov This stabilization is critical for maintaining the unique size-dependent optical, electronic, and catalytic properties of the nanomaterials. mdpi.comunimi.it The use of this compound as a capping agent allows for the synthesis of nanoparticles with well-defined sizes and shapes, which is a fundamental requirement for their application in advanced technologies. unimi.it
The modification of nanoparticles with this compound can significantly enhance their performance when incorporated into hybrid materials. A notable example is in the field of perovskite solar cells (PSCs). chemicalbook.comscientificlabs.co.uk Perovskites are a class of materials with excellent photovoltaic properties, but they can suffer from instability and defects. mdpi.comucla.edu
The table below details the observed effects of using thiol-capped nanoparticles in perovskite solar cells based on research findings.
| Parameter | Effect of Thiol-Capped Nanoparticle Inclusion | Reference |
| Thermal Stability | Improved | chemicalbook.comscientificlabs.co.uk |
| Light Absorption | Enhanced | chemicalbook.comscientificlabs.co.uk |
| Defect Density | Reduced | rsc.orgosti.gov |
| Power Conversion Efficiency | Increased | rsc.org |
| Long-Term Stability | Significantly Improved | rsc.org |
This table summarizes the enhancements in perovskite solar cell performance attributed to the incorporation of nanoparticles capped with thiol-based ligands.
Semiconductor Industry Applications
This compound also finds applications in the semiconductor industry, primarily for the surface functionalization of semiconductor materials. The interaction of this compound with semiconductor surfaces can alter their electronic properties and passivate surface states.
One specific application involves the surface functionalization of Gallium Arsenide (GaAs). chemicalbook.comscientificlabs.co.uk Studies have investigated the adsorption and reaction of this compound on GaAs(100) surfaces. acs.org It has been shown that this compound adsorbs dissociatively, forming a propanethiolate layer. acs.org This surface modification of GaAs with this compound has potential applications in the fabrication of Group VI precursors and in the development of self-assembled electron beam resists, which are important for lithographic processes in device manufacturing. chemicalbook.comscientificlabs.co.uk
Surface Functionalization of III-V Semiconductors (e.g., Ga-As, GaP)
The functionalization of III-V semiconductor surfaces, such as Gallium Arsenide (GaAs) and Gallium Phosphide (GaP), is crucial for the development of next-generation electronic and optoelectronic devices. This compound has been investigated as a candidate for passivating and modifying the electronic properties of these surfaces.
On Gallium Arsenide (GaAs), studies have shown that this compound adsorbs dissociatively on a Ga-rich GaAs(100) surface. nih.govresearchgate.net This process involves the breaking of the S-H bond, leading to the formation of a propanethiolate species and hydrogen. nih.gov Subsequent reactions can occur, including the scission of the C-S bond, which results in the formation of propyl species and elemental sulfur on the surface. nih.gov Further thermal decomposition can lead to the generation of propene, propane (B168953), and hydrogen. nih.gov The presence of sulfur on the GaAs surface after thermal decomposition has been confirmed by X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (TOF-SIMS). nih.gov
Similarly, the adsorption and decomposition of this compound on a Ga-rich GaP(001) surface have been studied at an atomic level. kaist.ac.kr At low temperatures (130 K), propanethiolate adsorbates are observed at the edge gallium sites. kaist.ac.kr This thiolate-Ga bonding configuration is maintained up to 473 K. kaist.ac.kr Upon further heating to 573 K, decomposition occurs, leading to the formation of Ga-S-Ga and P-propyl species. kaist.ac.kr At even higher temperatures (673-773 K), sulfur-induced surface reconstructions are observed. kaist.ac.kr Density functional theory (DFT) calculations have been employed to understand the reaction pathways and site selectivity of the dissociation process. kaist.ac.kr
Table 1: Decomposition Products of this compound on III-V Semiconductors
| Semiconductor | Surface | Initial Adsorption Species | Key Decomposition Products |
|---|---|---|---|
| Gallium Arsenide (GaAs) | Ga-rich GaAs(100) | Propanethiolate, Hydrogen | Propyl species, Elemental sulfur, Propene, Propane |
| Gallium Phosphide (GaP) | Ga-rich GaP(001) | Propanethiolate | Ga-S-Ga species, P-propyl species |
Development of Self-Assembled Electron Beam Resists
Self-assembled monolayers (SAMs) of alkanethiols have garnered interest as ultra-thin resist materials for high-resolution electron beam lithography (EBL). acs.orgwikipedia.org EBL is a technique used to create nanoscale patterns by exposing a resist-coated surface to a focused beam of electrons. The interaction of the electron beam with the resist alters its solubility, allowing for the selective removal of either the exposed or unexposed areas.
Alkanethiol SAMs, including by extension this compound, can function as either positive or negative electron beam resists depending on the irradiation dose. acs.orgresearchgate.net At low electron beam doses, cross-linking reactions can dominate within the SAM, making the exposed regions less soluble in a developer solvent. This behavior corresponds to a negative resist. acs.orgacs.org In this mode, the electron beam effectively "writes" the desired pattern, which remains after development. The unexposed areas are washed away, leaving behind a patterned monolayer that can act as a template for subsequent processing steps like etching or material deposition.
Conversely, at higher irradiation doses, damage and decomposition of the alkanethiol molecules can occur, leading to chain scission and increased solubility in the developer. acs.org This results in positive resist behavior, where the exposed areas are removed. The ability to function as both a positive and negative resist by simply tuning the exposure dose adds to the versatility of alkanethiol SAMs in nanofabrication. While much of the research has focused on longer-chain alkanethiols, the fundamental principles are applicable to this compound, suggesting its potential use in the development of high-resolution, self-assembled electron beam resists. sigmaaldrich.com A thiol-ene based EBL resist has been developed that presents chemically reactive thiol groups on its surface, allowing for direct and selective immobilization of biomolecules. nih.govkth.se
Integration in Polyoxometalate (POM) Systems
Polyoxometalates (POMs) are a class of metal-oxygen cluster anions with diverse structures and a wide range of applications, particularly in catalysis. The functionalization of POMs with organic moieties can create hybrid species with tailored properties, combining the catalytic activity of the inorganic core with the specific functionalities of the organic ligand.
Polyoxometalate-Organic Hybrid Species for Catalysis
The integration of thiol-containing organic molecules, such as this compound, into POM structures can lead to novel hybrid catalysts. Research has demonstrated the synthesis of thiol-functionalized POMs, although specific catalytic applications involving this compound are an emerging area of study. researchgate.netnih.govosti.gov
One relevant study has shown that a Lindqvist polyoxometalate (POM) attached to porphyrin units exhibits effective photocatalytic activity for the degradation of organic pollutants. nih.gov More directly, a separate investigation detailed the high catalytic activity of 2D nanosheets of a hybrid POM for the aerobic oxidation of propanethiol to its corresponding disulfide under mild conditions. nih.gov This indicates the potential for POM-based systems to catalyze reactions involving this compound.
The general strategy for creating these hybrid species involves either the covalent attachment of the organic group to the POM framework or the formation of ionic hybrids through electrostatic interactions. rsc.org By incorporating a thiol group, the resulting hybrid catalyst could potentially exhibit new or enhanced catalytic activities, for instance, in oxidation reactions or in processes where the thiol group can act as an anchoring site for other molecules. The development of such polyoxometalate-organic hybrid species represents a promising avenue for designing advanced and highly specific catalysts for a variety of chemical transformations.
Environmental Chemistry and Biogeochemical Cycling of 1 Propanethiol
Atmospheric Chemistry and Fate
The atmospheric journey of 1-propanethiol (B107717) is primarily dictated by its interactions with photochemically generated radicals and its behavior during combustion events. Its relatively short atmospheric lifetime limits its potential for long-range transport.
Role in Aerosol Formation and Combustion Processes
During combustion, this compound contributes to the formation of sulfur oxides, including toxic sulfur dioxide. ilo.orgfishersci.comchemicalbook.comnoaa.govechemi.com The atmospheric oxidation of this compound can also lead to the formation of products that may participate in the creation of secondary organic aerosols (SOA). researchgate.netrsc.orgfrontiersin.org The reaction with hydroxyl radicals, for instance, may produce propylsulfonic acid, a potential precursor to aerosol particles. guidechem.com
Photochemical Degradation in the Troposphere
The primary removal mechanism for this compound from the troposphere is through its reaction with photochemically-produced hydroxyl (OH) radicals. guidechem.comnih.govethernet.edu.et The estimated atmospheric half-life for this vapor-phase reaction is approximately 3 to 8 hours. guidechem.comnih.govoecd.org The reaction primarily proceeds via OH addition to the sulfur atom. guidechem.com In addition to OH radicals, this compound can also be degraded by reacting with chlorine (Cl) radicals. researchgate.netresearchgate.net
Conversely, this compound is not expected to undergo direct photolysis by sunlight because it does not absorb light at wavelengths greater than 290 nm. nih.govoecd.org
Atmospheric Transport and Distribution
The vapor of this compound is heavier than air, which allows it to travel along the ground and potentially find distant ignition sources. ilo.orgechemi.com However, its rapid photochemical degradation, with a half-life of only a few hours, suggests that it has a low potential for long-range atmospheric transport. oecd.orgeuropa.eu
Atmospheric Data for Thiols
| Parameter | This compound | 2-Propanethiol | 2,3-bis((2-mercaptoethyl)thio)-1-propanethiol |
| Atmospheric Half-life | 3.0 - 8 hours nih.govoecd.org | ~8 hours guidechem.com | 0.03 days europa.eu |
| Degradation Mechanism | Reaction with OH/Cl radicals nih.govresearchgate.net | Reaction with OH radicals guidechem.com | Photochemical degradation europa.eu |
| Potential for Long-Range Transport | Low oecd.org | Not specified | No europa.eu |
Astrochemical Significance
The study of sulfur-bearing molecules like this compound is crucial for understanding the complex chemistry of the interstellar medium (ISM) and star-forming regions.
Detection and Formation in Astronomical Objects and Interstellar Medium
While its simpler analogues, methanethiol (B179389) and ethanethiol (B150549), have been detected in astronomical regions like Orion KL and Sagittarius B2(N2), this compound has not yet been definitively identified in the interstellar medium. arxiv.orgdntb.gov.uaresearchgate.netresearchgate.net However, it is considered a strong candidate for future astronomical detection. arxiv.orgdntb.gov.uaresearchgate.netresearchgate.net
Quantum chemical calculations and astrochemical modeling have been employed to predict the properties of this compound to facilitate its discovery. arxiv.orgdntb.gov.uaresearchgate.netastrochem-tools.org These studies suggest that the "Tg" conformer of this compound is of particular astronomical interest. arxiv.orgdntb.gov.uawordpress.comdntb.gov.ua Furthermore, laboratory experiments simulating interstellar icy conditions have proposed that the unique S-H stretching vibration of this compound ice could serve as a clear signature for its detection by instruments like the James Webb Space Telescope. open.ac.uk Studies on amorphous this compound ice have shown it undergoes crystallization when warmed from approximately 16 K to 120 K. nasa.gov
Sulfur-Bearing Astrochemistry Context
The search for this compound is part of a broader effort to solve the "sulfur depletion problem" in astrochemistry. kent.ac.ukaanda.orgnih.govresearchgate.net This refers to the observation that the abundance of sulfur in dense molecular clouds is significantly lower than its expected cosmic abundance. kent.ac.ukresearchgate.net It is hypothesized that the "missing" sulfur may be locked up in various forms, including sulfur-bearing organic molecules on interstellar dust grains or in minerals like iron sulfide (B99878). aanda.orgnih.gov
The detection and abundance measurement of molecules like this compound and its isomers are essential for testing and refining astrochemical models. kent.ac.ukaanda.org These molecules can act as chemical clocks, helping scientists trace the physical and chemical evolution of star-forming regions. aanda.org The study of sulfur-bearing species in interstellar ices and their potential delivery to celestial bodies like comets provides insight into the primordial chemistry of our solar system. nasa.govkent.ac.uk
Microbial Metabolism and Bioremediation
The biodegradation of this compound is a critical process for the remediation of environments contaminated with this hazardous and malodorous compound. researchgate.netnih.govnih.gov Certain microorganisms, such as Pseudomonas putida S-1, have demonstrated the ability to utilize this compound as their sole source of carbon, making them key subjects for studying bioremediation strategies. researchgate.netnih.govnih.govasm.orgnih.gov
Pseudomonas putida S-1, a bacterial strain isolated from activated sludge, is highly proficient at degrading this compound. nih.govnih.gov The catabolic pathway in this organism involves a series of enzymatic reactions that break down this compound into less harmful substances. researchgate.netnih.govnih.gov The process begins with an initial desulfurization step. researchgate.net The degradation pathway in P. putida S-1 starts with the oxidation of this compound, which produces propionaldehyde, hydrogen sulfide (H₂S), and hydrogen peroxide (H₂O₂). researchgate.netnih.govnih.govasm.org
The resulting intermediates are then channeled into different metabolic routes. researchgate.netnih.govnih.gov
Propionaldehyde: This aldehyde is converted to propionate, then to propionyl-coenzyme A (CoA), and finally to succinyl-CoA. researchgate.net Succinyl-CoA enters the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production. researchgate.netnih.govnih.govasm.org
Hydrogen Peroxide: The H₂O₂ generated is toxic to the cell and is quickly converted to oxygen and water by the enzyme catalase-peroxidase. researchgate.netnih.govnih.govasm.org
Hydrogen Sulfide: The H₂S is processed through a comprehensive desulfurization network. researchgate.netnih.govnih.gov It is predominantly converted to sulfane sulfur. researchgate.netnih.govnih.govasm.org This sulfur can ultimately be converted to sulfite (B76179) or sulfate (B86663), which is then exported from the cell. researchgate.netnih.govnih.govasm.org
An earlier proposed pathway based on detected metabolites included dipropyl disulfide, 3-hexanone, 2-hexanone, 3-hexanol, 2-hexanol, elemental sulfur (S⁰), and sulfate (SO₄²⁻). nih.gov However, more recent and detailed genomic and enzymatic studies have clarified the primary catabolic network as described above. researchgate.netnih.govnih.gov
The breakdown of this compound in P. putida S-1 is controlled by specific key enzymes that catalyze the critical steps in the catabolic pathway. researchgate.netnih.govnih.gov
Propanethiol Oxidoreductase (PTO): This enzyme is the crucial controller for initiating the degradation of this compound. researchgate.netnih.gov Without PTO, P. putida S-1 cannot use this compound as its sole carbon source. researchgate.netnih.gov PTO belongs to the flavin adenine (B156593) dinucleotide (FAD)-dependent glucose-methanol-choline (GMC) oxidoreductase superfamily. researchgate.netnih.gov It catalyzes the first step of the pathway: the oxidation of this compound to propionaldehyde, H₂S, and H₂O₂. researchgate.netnih.govnih.govasm.org
Sulfide-Quinone Oxidoreductase (SQOR): This enzyme is responsible for the second predominant step in the desulfurization process. researchgate.netnih.gov SQOR is an integral membrane protein that catalyzes the oxidation of hydrogen sulfide. proteopedia.org In P. putida S-1, SQOR predominantly converts the H₂S generated by PTO into sulfane sulfur, using quinone as an electron acceptor. researchgate.netnih.govnih.govasm.org The organism loses most of its this compound degradation ability if SQOR is absent. nih.gov SQOR contains a non-covalently bound FAD cofactor. nih.gov
| Enzyme | Abbreviation | Family | Cofactor | Function | Source |
|---|---|---|---|---|---|
| Propanethiol Oxidoreductase | PTO | Glucose-Methanol-Choline (GMC) Oxidoreductase | Flavin Adenine Dinucleotide (FAD) | Catalyzes the initial oxidation of this compound to Propionaldehyde, H₂S, and H₂O₂. | researchgate.netnih.gov |
| Sulfide-Quinone Oxidoreductase | SQOR | Flavoprotein Disulfide Reductase (in humans) | Flavin Adenine Dinucleotide (FAD) | Catalyzes the oxidation of H₂S to sulfane sulfur. | researchgate.netnih.govproteopedia.org |
| Catalase-peroxidase | - | - | - | Converts H₂O₂ to oxygen and water. | researchgate.netnih.govnih.govasm.org |
Genetic and transcriptomic analyses of P. putida S-1 have been instrumental in identifying the specific genes responsible for this compound degradation. researchgate.netnih.govnih.gov Whole-genome sequencing and comparative transcriptome analysis (comparing cells grown on this compound versus glucose) revealed the key genes involved in the metabolic pathway. researchgate.net
The gene encoding Propanethiol Oxidoreductase (PTO) is designated pto (locus tag: S1GL003403). researchgate.netnih.gov This gene was identified as the pivotal element for initiating degradation. researchgate.netnih.govnih.gov The primary gene for Sulfide-Quinone Oxidoreductase (SQOR) is sqor (locus tag: S1GL003435), with another SQOR-annotated gene also present (S1GL000007). researchgate.netnih.gov
Research has shown that the efficiency of this compound degradation can be significantly improved by manipulating the expression of these key genes. researchgate.netnih.govnih.gov Increasing the in vivo transcription levels of both the pto and sqor genes led to a notable enhancement in the degradation capacity and growth rate of P. putida S-1. researchgate.netnih.govnih.govasm.org This highlights the potential for genetically engineering microorganisms to improve bioremediation of thiol-contaminated environments. researchgate.netnih.govnih.gov
| Gene | Locus Tag | Encoded Enzyme | Significance in Degradation | Source |
|---|---|---|---|---|
| pto | S1GL003403 | Propanethiol Oxidoreductase (PTO) | Controls the initiation of the degradation pathway. Essential for growth on this compound. | researchgate.netnih.gov |
| sqor | S1GL003435 | Sulfide-Quinone Oxidoreductase (SQOR) | Primary gene for the predominant second step of desulfurization (H₂S oxidation). | researchgate.netnih.gov |
| sqor | S1GL000007 | Sulfide-Quinone Oxidoreductase (SQOR) | A second identified gene encoding SQOR. | nih.gov |
Environmental Transport and Distribution
The movement and persistence of this compound in the environment are governed by its physical and chemical properties.
The mobility of this compound in soil is considered to be moderate. echemi.com This assessment is based on its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc). The Koc for this compound is estimated to be 230. echemi.com This value suggests that this compound has a moderate tendency to adsorb to soil and sediment particles, which influences its transport through the soil column and its distribution in aquatic systems. echemi.com
Due to its Henry's Law constant of 4.08 x 10⁻³ atm-m³/mol, volatilization from moist soil and water surfaces is expected to be a significant environmental fate process. nih.gov It is also expected to volatilize from dry soil surfaces based on its vapor pressure. nih.gov
| Property | Value | Implication | Source |
|---|---|---|---|
| log Kow | 1.81 | Indicates some potential for bioaccumulation. | nih.gov |
| Koc (estimated) | 230 | Moderate mobility in soil. | echemi.com |
| Henry's Law Constant | 4.08 x 10⁻³ atm-m³/mol at 25°C | Volatilization from moist soil and water is expected to be an important fate process. | nih.gov |
| Water Solubility | 1.9 g/L | Slightly soluble in water. | chemicalbook.com |
Hydrolysis is not considered an important environmental fate process for this compound. nih.gov The compound lacks functional groups that readily hydrolyze under typical environmental conditions of pH and temperature. nih.gov Studies have shown that similar compounds like propanil (B472794) are stable to hydrolysis at pH 5, 7, and 9. epa.gov Thioester-based polymers have also demonstrated hydrolytic stability for extended periods at neutral pH. acs.org This stability implies that chemical breakdown via reaction with water is slow and that other processes, such as volatilization and biodegradation, are more significant in determining its environmental persistence. nih.gov
Emerging Research Areas and Future Directions in 1 Propanethiol Studies
Innovations in Green Synthesis and Sustainable Production of 1-Propanethiol (B107717)
The chemical industry is increasingly focusing on "green" and sustainable production methods, and the synthesis of this compound is a key area of this research. The goal is to develop processes that are more environmentally friendly, use renewable resources, and minimize waste. tidjma.tn
One promising approach is the use of bio-based resources. tidjma.tn For instance, researchers are investigating the synthesis of β-thioketones, which can be derived from bio-based enones, through a thia-Michael addition with this compound. nih.gov This reaction can be catalyzed by heterogeneous catalysts like UiO-66-NH-proline, which can be recovered and reused, contributing to the sustainability of the process. nih.govacs.org
Another avenue of research is the development of atom-economical synthesis methods. These methods aim to maximize the incorporation of all starting materials into the final product, thus reducing waste. The thiol-ene reaction, a click reaction involving the addition of a thiol to a carbon-carbon double bond, is a prime example of an efficient and atom-economical process. nih.govmdpi.com
Sustainable production also involves the use of environmentally benign catalysts and reaction media. For example, molybdenum-catalyzed selective oxidation of thiols offers a sustainable route to thiosulfonates and disulfides. researchgate.net Additionally, research into recyclable thiol-based systems is underway to promote a circular economy. tidjma.tn
Advanced Catalyst Design and Mechanistic Elucidation for this compound Reactions
The development of advanced catalysts is crucial for controlling the reactivity and selectivity of this compound reactions. Researchers are designing novel catalysts to improve the efficiency of existing processes and to enable new transformations.
For example, bifunctional iminophosphorane (BIMP) organocatalysts have been developed for the enantioselective sulfa-Michael addition of thiols to unactivated α-substituted acrylate (B77674) esters. acs.org In a model reaction, this compound was used with methyl methacrylate (B99206) to test the reactivity of these catalysts. acs.org The use of a more basic catalyst derived from tris(p-methoxyphenyl)phosphine significantly boosted the reaction's reactivity. acs.org
The mechanistic elucidation of these reactions is another key area of research. Understanding the reaction mechanism allows for the rational design of better catalysts and the optimization of reaction conditions. For instance, in the condensation of 2-alkylfurans with ketones, this compound acts as a promoter in conjunction with sulfonic acid catalysts. osti.govrsc.org Mechanistic studies have proposed a pathway where the thiol facilitates the reaction, leading to higher conversions and yields of the desired products. osti.govrsc.org
Researchers are also investigating the use of heterogeneous catalysts, which offer advantages in terms of separation and reusability. A study on the 1,4-thia-Michael addition of this compound to an enone demonstrated the high catalytic activity of UiO-66-NH-proline in DMSO at room temperature. nih.gov
High-Throughput Screening for Novel this compound Applications in Materials Science
High-throughput screening (HTS) is a powerful technique that allows for the rapid testing of a large number of compounds for a specific application. In the context of this compound, HTS can be used to discover new applications in materials science.
One area of interest is the use of this compound in the formation of self-assembled monolayers (SAMs). fishersci.ca SAMs are highly ordered molecular assemblies that form spontaneously on a surface, and they have a wide range of applications in nanoscience, nanoelectronics, and contact printing. fishersci.ca HTS can be used to screen different thiols, including this compound, for their ability to form stable and well-defined SAMs on various substrates.
Another potential application is in the development of new polymers. ontosight.ai The thiol-ene reaction, for example, is a versatile tool for creating polymers with specific properties. nih.govbenchchem.com HTS can be used to screen different combinations of thiols and enes to identify polymers with desired characteristics, such as thermal stability, mechanical strength, or optical properties.
The table below summarizes some of the research findings related to the application of this compound in materials science.
| Application | Key Findings |
| Self-Assembled Monolayers (SAMs) | This compound can form SAMs on gold surfaces, and the assembly dynamics can be observed in real-time using in situ scanning tunneling microscopy. sigmaaldrich.com |
| Polymer Synthesis | The thiol-ene reaction with this compound can be used to create polythioethers and other polymers. nih.govbenchchem.com |
| Nanoparticle Functionalization | This compound can be used as a ligand to stabilize silver nanoparticles for use in perovskite solar cells. sigmaaldrich.com |
Integrated Multi-Scale Modeling of this compound Environmental Dynamics
Understanding the environmental fate and transport of this compound is crucial for assessing its potential environmental impact. solubilityofthings.com Integrated multi-scale modeling is a powerful tool for simulating the behavior of chemicals in the environment, from the molecular level to the ecosystem level.
At the molecular level, quantum chemical calculations can be used to predict the properties of this compound, such as its reactivity and spectroscopic signature. astrochem-tools.org This information can then be used in larger-scale models to simulate its transport and transformation in the environment.
At the macroscopic level, models can be used to predict the distribution of this compound in different environmental compartments, such as air, water, and soil. These models can take into account factors such as advection, dispersion, and degradation.
The development of these models requires accurate data on the physical and chemical properties of this compound, as well as its interactions with other environmental components. Experimental studies are therefore essential for validating and refining these models.
Exploration of this compound in Advanced Chemical Engineering Processes
This compound is being explored for its potential use in a variety of advanced chemical engineering processes. Its unique chemical properties make it a valuable compound in areas such as catalysis, separations, and materials synthesis. fishersci.ca
In the field of catalysis, this compound can act as a promoter in certain reactions. For example, it has been shown to enhance the catalytic activity of sulfonic acid catalysts in the condensation of 2-alkylfurans with ketones to produce lubricant base oils. osti.govrsc.org
In separations, the phase equilibrium of mixtures containing this compound is an important consideration. Researchers have studied the vapor-liquid equilibrium of the this compound + 1-butanethiol (B90362) + methane (B114726) ternary system, which is relevant to the design of gas processing plants. researchgate.net
Plasma polymerization of this compound is another area of active research. This technique can be used to deposit thin films with a high density of thiol groups, which have potential applications in tissue engineering. researchgate.net The properties of these films can be controlled by adjusting the plasma parameters. researchgate.net
Development of Ultrasensitive and Selective Sensing Platforms
The development of sensors for the detection of this compound is important for a variety of applications, including environmental monitoring and industrial process control. Researchers are working on developing new sensing platforms that are both highly sensitive and selective.
One promising approach is the use of surface-enhanced Raman scattering (SERS). SERS is a powerful analytical technique that can detect molecules at very low concentrations. researchgate.net Researchers have developed a SERS platform based on a this compound modified Fe3O4/Ag@inositol hexaphosphate nanocomposite for the ultrasensitive detection of polycyclic aromatic hydrocarbons in seawater. researchgate.netrsc.orgkisti.re.kr
Another approach is the use of cellulose-based SERS substrates. These substrates are sustainable and cost-effective, and they have been shown to be effective for the vapor-phase detection of thiols. bohrium.com Principal Component Analysis (PCA) can be used to enhance the chemical selectivity of these sensors, allowing for the differentiation of mixed samples of thiols, including this compound. bohrium.com
The table below summarizes some of the recent developments in the field of this compound sensing.
| Sensing Platform | Analyte | Key Features |
| This compound modified Fe3O4/Ag@inositol hexaphosphate nanocomposite | Polycyclic aromatic hydrocarbons | Ultrasensitive detection in seawater researchgate.netrsc.orgkisti.re.kr |
| Cellulose-based AgNP substrate | Benzenethiol, hexanethiol, propanethiol | Sustainable, cost-effective, vapor-phase detection bohrium.com |
| Plasmonic MOF thin films | Chemical warfare agent simulants | Fast and ultrasensitive detection in ambient air acs.org |
Fundamental Insights into this compound's Role in Extreme Environments (e.g., Astrochemistry, Deep Sea)
The study of this compound in extreme environments, such as the interstellar medium (ISM) and deep-sea ecosystems, can provide fundamental insights into its chemistry and potential role in the origins of life.
In the field of astrochemistry, scientists are searching for this compound in the ISM. open.ac.uk Methanethiol (B179389) and ethanethiol (B150549) have already been detected, and the identification of this compound is eagerly awaited. astrochem-tools.orgopen.ac.uk Laboratory studies simulating icy astrochemical conditions have shown that the SH stretching vibration of this compound ice is a unique signature that could be used for its detection with the James Webb Space Telescope. open.ac.ukresearchgate.net Quantum chemical calculations have also suggested that the Tg conformer of this compound is a good candidate for astronomical observation. astrochem-tools.orgresearchgate.net
In deep-sea environments, the biological formation of hydrocarbons is a topic of ongoing research. While ethane (B1197151) and propane (B168953) have been shown to be produced microbially, propanethiol has not been confirmed as a substrate for propane production in these environments. pnas.org Further research is needed to understand the potential role of this compound in deep-sea biogeochemical cycles. Additionally, the corrosion of materials like ferrous alloys in deep-sea environments is a significant concern, and the inhibitive effects of compounds like 3-(trimethoxysilyl)propanethiol-(1) have been studied. researchgate.net
Synergistic Research Combining Experimental and Theoretical Approaches
The synergy between experimental investigations and theoretical modeling represents a powerful paradigm in modern chemistry, enabling a depth of understanding that neither approach could achieve alone. In the study of this compound, this integrated approach has been instrumental in elucidating complex phenomena ranging from conformational landscapes to surface reaction mechanisms and material interactions. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide atomic-level insights into structures, energies, and reaction pathways, which complement and help interpret experimental data from various spectroscopic and microscopic techniques.
A prominent example of this synergy is in the field of surface science. The adsorption and decomposition of this compound on a Gallium Phosphide (GaP(001)) surface were investigated using a combination of scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), and DFT calculations. ornl.govacs.org Experimentally, STM and XPS were used to observe the atomic-level structures and chemical states of reaction intermediates during the thermal decomposition pathway between 130 K and 773 K. ornl.govacs.org At 130 K, propanethiolate adsorbates were observed, which remained stable up to 473 K before further decomposing into new surface features at higher temperatures. ornl.govacs.org While experimental results showed site-selective dissociation on Ga-Ga dimers, theoretical DFT calculations investigated the energetics of different possible dissociation pathways. ornl.govacs.org The calculations revealed that while another pathway (on a Ga-P dimer) was kinetically favorable, the reversible diffusion of the thiolate along the Ga dimer row prevented recombinative desorption, explaining the experimentally observed product. ornl.govacs.org This collaboration was crucial for proposing a detailed thermal decomposition mechanism with atomic-level structural details. ornl.govacs.org
Similarly, the reaction pathways of this compound on a Germanium (Ge(100)) surface were explored through a combination of high-resolution photoemission spectroscopy (HRPES) experiments and DFT calculations. researchgate.net This dual approach allowed for a comprehensive understanding of the adsorption behavior and subsequent reactions of the thiol on the semiconductor surface. researchgate.net
The interplay between theory and experiment is also essential for refining complex structural data. In a study determining the crystal structure of this compound adsorbed within the pores of a metal-organic framework (MOF), Co2(dobdc), laboratory X-ray powder diffraction data was used. cambridge.org However, due to the complexity of the structure and the high degrees of freedom, an unconstrained Rietveld refinement was challenging. cambridge.org To overcome this, the crystal structure was optimized using periodic DFT calculations. The bond distances obtained from the DFT geometry optimization were then used as soft restraints in the final Rietveld refinement of the experimental data, leading to a more accurate structural solution. cambridge.org
Furthermore, synergistic approaches have been applied to understand the chemistry of this compound under plasma conditions. The plasma polymerization of this compound was investigated using XPS and mass spectrometry to analyze the resulting polymer layers and plasma chemistry, respectively. acs.org DFT calculations were employed to propose different fragmentation pathways for the precursor molecule. acs.org This combined methodology revealed that in the high-density plasma mode (H mode), the precursor completely disappears, leading to the significant production of Carbon Disulfide (CS2), a finding that correlated linearly with the sulfur content in the synthesized layers. acs.org
This integrated research has also been pivotal in resolving ambiguities regarding the conformational stability of this compound. While various spectroscopic techniques had previously reported different numbers and structures of conformers, a 2022 study revisited the topic using high-level computational methods (CCSD/cc-pVDZ level of theory). nih.gov The calculations identified four low-energy conformers and computed their rotational barriers. nih.gov These theoretical predictions were found to be in excellent agreement with reported experimental values, helping to clarify the conformational landscape of the molecule. nih.gov
Detailed Research Findings
| Parameter | Theoretical Value (kcal mol⁻¹) | Experimental Value (kcal mol⁻¹) |
| C-C Rotational Barrier | 3.12 ± 0.2 | 2.9 |
| C-S Rotational Barrier | 1.58 | 1.31 |
This table presents a comparison of theoretically calculated and experimentally determined rotational barriers for this compound. The theoretical values were computed at the CCSD/cc-pVDZ level of theory, while the experimental values are from spectroscopic studies. nih.gov
In the realm of reaction kinetics, the nucleophile-induced fragmentation of ylidenenorbornadiene carboxylates by this compound was studied using both experimental and theoretical methods. acs.org The diastereomer-enriched adducts were isolated and identified experimentally using Nuclear Overhauser Effect Spectroscopy (NOESY). acs.org DFT calculations were then performed to investigate the free energies of activation for the fragmentation of different diastereomers. acs.org The computational results generally correlated well with the observed activation energies, demonstrating the predictive power of theoretical models in understanding reaction thermodynamics. acs.org
Q & A
Q. What are the primary synthetic routes for 1-propanethiol, and what experimental conditions are critical for yield optimization?
The anti-Markovnikov addition of propene and hydrogen sulfide under UV light is a common method, producing this compound via radical intermediates. Key factors include UV light intensity, stoichiometric control of reactants, and temperature modulation (30–60°C). Byproducts like 2-propanethiol may form if Markovnikov selectivity dominates, necessitating purification via fractional distillation .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s structure and purity?
Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the thiol proton resonance (δ ~1.3 ppm for -SH). Gas chromatography-mass spectrometry (GC-MS) identifies impurities, while density functional theory (DFT) calculations validate molecular geometry and vibrational modes (e.g., S-H stretching at 2550 cm⁻¹ in IR) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Store this compound in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Avoid contact with strong oxidizers (e.g., peroxides) and alkali metals, which can trigger violent reactions. Use explosion-proof equipment and conduct work in fume hoods with HEPA filters to mitigate inhalation risks (TLV: 0.5 ppm) .
Q. How does this compound’s solubility influence its applications in aqueous reaction systems?
Its limited water solubility (0.3 g/100 mL at 20°C) necessitates polar aprotic solvents (e.g., DMSO) for reactions requiring homogeneous mixing. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems .
Advanced Research Questions
Q. How can reaction kinetics of this compound’s thiol-disulfide exchange be quantified using NMR?
Time-dependent ¹H-NMR tracks vinyl proton integrals in DMSO-d₆ at 37°C. For example, monitoring the disappearance of a Michael acceptor’s vinyl signals (e.g., δ 5.8–6.2 ppm) upon reaction with this compound quantifies rate constants. Stoichiometric excess (1–30 equiv.) of thiol ensures pseudo-first-order kinetics .
Q. What methodologies are used to model phase equilibria in this compound-containing ternary systems?
Static analytic VLE measurements at 303–368 K and 1–9 MPa, combined with Cubic-Plus-Association (CPA) equations of state, predict phase behavior in mixtures (e.g., this compound + 1-butanethiol + CH₄). Adjusting association parameters for S-H interactions improves model accuracy .
Q. How do electrochemical conditions affect this compound’s self-assembled monolayer (SAM) formation on Au(111)?
SAM assembly at terrace edges requires lower potentials (~0.43 V vs. Ag/AgCl) than flat terraces. In-situ STM reveals sawtooth edge reconstruction and triangular pit formation, driven by thiolate-Au binding energetics. Ethanol rinsing removes physisorbed thiols, ensuring monolayer order .
Q. What strategies optimize force field parameters for simulating this compound’s thermophysical properties?
Multifidelity Gaussian process regression bridges experimental data gaps (e.g., high-temperature densities) to refine Lennard-Jones parameters. Validation against vapor pressure (MAR <5%) and shear viscosity (<15% error) ensures transferability to higher thiols (e.g., 1-hexanethiol) .
Q. How can surface-enhanced Raman spectroscopy (SERS) detect trace this compound in gas mixtures?
Ag nanoparticle colloids (λmax ~400 nm) enhance SERS signals of volatilized this compound. Optimal detection requires substrate activation under N₂ and integration with headspace sampling (detection limit ~10 ppb). Band assignments (e.g., C-S stretch at 670 cm⁻¹) distinguish coexisting sulfides .
Q. What role does this compound play in synthesizing high-refractive-index polymers (HRIPs)?
Thiol-ene click reactions with bis(dithiocarbonates) yield polythiourethanes (n ~1.65–1.72). Adjusting oligoether segments lowers Tg (<50°C) while maintaining thermal stability (>300°C). Applications include optical lenses and adhesives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
